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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

An In-Depth Technical Guide to 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Structural Mechanics and Synthetic Utility Executive Summary In the landscape of medicinal chemistry and rational drug design, 2-[3-(tert-But...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Structural Mechanics and Synthetic Utility

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) serves as a highly specialized, premium building block[1]. It is predominantly utilized in the synthesis of neuroactive compounds and anti-inflammatory agents, most notably as a precursor for cyclic AMP-specific phosphodiesterase 4 (PDE4) inhibitors[2]. By offering a pre-installed 3-tert-butoxy-4-methoxyphenyl pharmacophore, this compound allows medicinal chemists to bypass complex, low-yielding ortho-alkylation steps, accelerating the development of libraries targeting the PDE4 catalytic domain[3].

Physicochemical Profile

Understanding the physical and chemical constraints of a building block is critical for optimizing reaction conditions, particularly in anhydrous coupling or cyclization workflows. The quantitative data for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is summarized below[1]:

PropertyValue / Description
Chemical Name 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid
CAS Registry Number 2006277-90-1
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Purity (Commercial Standard) ≥ 95%
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in alcohols, insoluble in water.

Structural Biology & Mechanistic Causality

The architectural value of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid lies in its precise substitution pattern, which is evolutionarily optimized for the PDE4 enzyme's active site[4].

  • The 4-Methoxy Anchor: The para-methoxy group acts as a critical hydrogen bond acceptor. In the PDE4 active site, this oxygen atom forms a highly conserved hydrogen bond with a specific glutamine residue (e.g., Q869 in certain PDE4D isoforms). This interaction anchors the molecule in the correct orientation.

  • The 3-tert-Butoxy Hydrophobic Plug: Classic PDE4 inhibitors, such as Rolipram, utilize a 3-cyclopentyloxy group[5]. However, replacing this with a bulky tert-butoxy group introduces unique pharmacokinetic advantages. The tert-butyl moiety projects deeply into the hydrophobic "M-pocket" of the enzyme, displacing high-energy water molecules to provide an entropically driven increase in binding affinity. Furthermore, the steric bulk of the tert-butyl group provides superior oxidative stability compared to linear or cyclic alkyl ethers, resisting cytochrome P450-mediated O-dealkylation and improving the molecule's metabolic half-life[3].

  • The Acetic Acid Handle: The terminal carboxylic acid provides a versatile synthetic vector. It can be extended into amides, esters, or cyclized into pyrrolidinones to probe the solvent-exposed regions or the bivalent metal ion (Zn²⁺/Mg²⁺) binding site of the PDE4 enzyme[2].

Pharmacophore Core 2-[3-(tert-Butoxy)-4-methoxyphenyl] acetic Acid Methoxy 4-Methoxy Group Core->Methoxy contains Butoxy 3-tert-Butoxy Group Core->Butoxy contains Acetic Acetic Acid Moiety Core->Acetic contains Q869 Conserved Glutamine (Hydrogen Bonding) Methoxy->Q869 anchors to HPocket Hydrophobic M-Pocket (Steric Fit & VdW) Butoxy->HPocket fills Linker Solvent/Metal Binding Region (Synthetic Extension) Acetic->Linker extends into

Fig 1: Mechanistic binding logic of the 3-tert-butoxy-4-methoxyphenyl pharmacophore.

Foundational Synthetic Methodology

While commercially available, understanding the de novo synthesis of the 3-tert-butoxy motif is vital for troubleshooting impurities or designing isotopic labels. The tert-butylation of phenols is notoriously challenging due to the propensity for competitive Friedel-Crafts alkylation on the aromatic ring[6].

Self-Validating Protocol: Isobutylene-Mediated tert-Butylation

  • Esterification (Protection): Begin with 3-hydroxy-4-methoxyphenylacetic acid. React with methanol and a catalytic amount of H₂SO₄ to form the methyl ester.

    • Causality: The free carboxylic acid must be masked to prevent competitive esterification with the tert-butyl cation during the subsequent step.

  • Acid-Catalyzed tert-Butylation: Dissolve the intermediate in a non-nucleophilic solvent (e.g., dichloromethane). Introduce a strong acid catalyst (e.g., BF₃·OEt₂ or a solid H-Y zeolite) and pressurize the vessel with isobutylene gas[7].

    • Causality: The acid protonates isobutylene to generate a highly reactive tert-butyl carbocation. The solid acid catalyst (like H-Y zeolite) is often preferred as its pore size restricts bulky transition states, favoring O-alkylation over C-alkylation (Friedel-Crafts)[7].

  • Hydrolysis (Deprotection): Treat the resulting 3-tert-butoxy-4-methoxyphenylacetic acid methyl ester with LiOH in a THF/Water mixture at room temperature, followed by careful acidification (pH ~4) with 1M HCl.

    • Causality: Mild basic hydrolysis cleaves the methyl ester without risking the acid-labile tert-butyl ether, which would readily cleave back to the phenol under harsh, hot acidic conditions[6].

Experimental Workflow: Amide Library Generation

For drug development professionals, the most common application of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is coupling it to various complex amines to generate PDE4 inhibitor libraries[2][5].

Protocol: HATU-Mediated Amide Coupling

  • Step 1: Substrate Dissolution. In an oven-dried flask under nitrogen, dissolve 1.0 eq of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid and 1.1 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Anhydrous DMF is required to solubilize both the highly hydrophobic tert-butoxy compound and the polar amine, while preventing water from hydrolyzing the activated ester intermediate.

  • Step 2: Base Addition. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It deprotonates the carboxylic acid to form a reactive carboxylate and neutralizes any hydrochloride salts of the amine, ensuring the amine is fully nucleophilic.

  • Step 3: Carboxyl Activation. Cool the mixture to 0°C. Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in one portion.

    • Causality: While the acetic acid moiety is separated from the bulky phenyl ring by a methylene group, the large tert-butoxy group can still induce conformational hindrance. HATU rapidly forms a highly reactive HOAt ester, overcoming this steric penalty much faster than standard carbodiimides (like EDC), thereby minimizing degradation or side reactions.

  • Step 4: Reaction Progression. Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Step 5: Quenching and Extraction. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (aq) and brine.

    • Causality: Saturated NH₄Cl neutralizes excess base without being acidic enough to cleave the tert-butyl ether. The 5% LiCl wash is a highly specific, field-proven technique to pull residual DMF out of the organic layer and into the aqueous phase.

AmideCoupling Start 1. Substrate Dissolution (Acid + Amine in DMF) Base 2. Base Addition (DIPEA) Start->Base Activation 3. Carboxyl Activation (HATU Addition at 0°C) Base->Activation Reaction 4. Coupling Reaction (Warm to RT, 2-4h) Activation->Reaction Quench 5. Reaction Quenching (Sat. NH4Cl) Reaction->Quench Extraction 6. Liquid Extraction (EtOAc / Brine) Quench->Extraction

Fig 2: Step-by-step workflow for HATU-mediated amide coupling of the acetic acid moiety.

References

  • CymitQuimica. "2-[3-(tert-Butoxy)-4-methoxyphenyl]aceticAcid | CymitQuimica". 1

  • Martins, Timothy J., et al. "Patent Application Publication Pub. No.: US 2004/0023945 A1". Google Patents. 2

  • Man, Hon-Wah, et al. "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor". ACS Publications. 4

  • Scientific Update. "Hey Phenol- Everyone has their Cross to Bear". Scientific Update - UK. 6

  • Burnouf, Catherine, et al. "Biarylcarboxylic Acids and -amides: Inhibition of Phosphodiesterase Type IV versus[3H]Rolipram Binding Activity and Their Relationship to Emetic Behavior in the Ferret". Journal of Medicinal Chemistry - ACS Publications. 5

  • Chan, Kazaf KC, and Pettus, Thomas R. R. "Strategies for ortho-tert-Butylation of Phenols and their Analogues". UC Santa Barbara - eScholarship.org. 3

Sources

Exploratory

Comprehensive Solubility Profiling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Aqueous and Organic Systems

Executive Summary 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly functionalized phenylacetic acid derivative with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly functionalized phenylacetic acid derivative with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol [1]. As a critical building block in pharmaceutical synthesis and preformulation development, understanding its thermodynamic solubility profile is paramount. This technical guide provides an in-depth mechanistic analysis of its solubility behavior across varying pH environments and organic solvents, alongside self-validating experimental protocols for empirical quantification.

Physicochemical Properties & Mechanistic Rationale

The solubility of a pharmaceutical intermediate is intrinsically linked to its molecular architecture. For 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid, three structural features dictate its solvation thermodynamics:

  • Carboxylic Acid Moiety: The terminal acetic acid group is the sole ionizable center. With an estimated pKa​ of approximately 4.3 (typical for phenylacetic acids), this group acts as a strong hydrogen bond donor and acceptor, rendering the molecule's aqueous solubility highly pH-dependent [2].

  • tert-Butoxy Group (meta-position): This bulky aliphatic group introduces significant steric hindrance and lipophilicity. It substantially increases the molecule's partition coefficient (LogP) and suppresses its intrinsic aqueous solubility ( S0​ ) by requiring a large hydrophobic cavity for aqueous solvation.

  • Methoxy Group (para-position): While lipophilic, the oxygen atom provides a localized dipole and acts as a hydrogen bond acceptor, slightly enhancing solubility in polar protic solvents compared to purely alkyl-substituted analogs.

Aqueous Solubility Profile (pH-Dependent)

The aqueous solubility of weak acids is governed by the Henderson-Hasselbalch relationship, which models the exponential increase in solubility as the pH of the medium surpasses the pKa​ of the compound [2][3].

  • At pH 1.2 (Simulated Gastric Fluid): The compound exists >99.9% in its unionized (free acid) form. Solvation is restricted to hydrogen bonding at the carboxylic and ether oxygens, which is insufficient to overcome the hydrophobic cavity formation energy required by the tert-butoxy group.

  • At pH 6.8 - 7.4 (Intestinal/Physiological pH): The carboxylic acid is fully deprotonated (>99% ionized). The resulting anion engages in powerful ion-dipole interactions with water, disrupting the crystal lattice and increasing solubility by orders of magnitude.

Table 1: Predicted Aqueous Solubility Profile

Aqueous MediumpHIonization StatePredicted SolubilityMechanistic Rationale
Simulated Gastric Fluid1.2> 99.9% Unionized< 0.1 mg/mLIntrinsic solubility ( S0​ ) dominates; lipophilic groups hinder hydration.
Acetate Buffer4.5~ 60% Ionized0.5 - 2.0 mg/mLPartial ionization increases solubility; governed by Henderson-Hasselbalch.
Phosphate Buffer6.8> 99% Ionized> 10 mg/mLAnionic form dominates; strong ion-dipole interactions with water.
Simulated Intestinal Fluid7.4> 99.9% Ionized> 10 mg/mLFully deprotonated; maximal aqueous solubility achieved.
Organic Solvent Solubility Profile

In organic systems, solubility is dictated by the interplay between the solute's hydrogen-bonding capacity and the solvent's dielectric constant [4]. The presence of the tert-butoxy group allows this compound to exhibit favorable solubility in moderately polar organic solvents, while the carboxylic acid ensures high solubility in polar protic and aprotic environments.

Table 2: Predicted Organic Solvent Solubility Profile

SolventPolarity IndexPredicted SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO)7.2> 50 mg/mLStrong H-bond acceptor; disrupts crystal lattice effectively.
Methanol5.1> 30 mg/mLProtic solvent; forms H-bonds with the carboxylic acid and methoxy oxygen.
Dichloromethane (DCM)3.110 - 20 mg/mLModerate polarity; solvates the lipophilic tert-butoxy group well.
Hexane0.1< 1 mg/mLNon-polar; unable to overcome the strong intermolecular H-bonding of the carboxylic acid dimers.
Experimental Methodologies: Self-Validating Protocols

To empirically validate the predicted solubility profiles, rigorous experimental workflows must be employed. The saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, as outlined in USP General Chapter <1236> [5][6].

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Trustworthiness: This protocol incorporates mandatory pH verification post-incubation. Dissolving a weak acid releases protons ( H+ ), which can artificially lower the buffer's pH and prematurely halt dissolution. If the pH shifts, the measured solubility does not reflect the target pH, rendering the data invalid.

  • Preparation: Weigh an excess amount of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (e.g., 50 mg) into a series of 5 mL glass vials.

  • Media Addition: Add 2 mL of the respective aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) to each vial.

  • Incubation: Seal the vials and place them in an orbital shaker at 37 ± 0.5 °C. Agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes. Rationale: Centrifugation is preferred over filtration for lipophilic compounds to prevent the active pharmaceutical ingredient (API) from adsorbing onto the filter membrane, which would cause a false-low quantification [8].

  • Self-Validation (pH Check): Measure the pH of the supernatant. If the pH has deviated by >0.05 units from the initial buffer pH, the experiment must be repeated using a buffer with a higher molar capacity.

  • Quantification: Dilute the supernatant appropriately and quantify the compound concentration using a validated HPLC-UV method against a 5-point standard calibration curve.

Protocol 2: Kinetic Solubility via Solvent Shift

Causality & Trustworthiness: Kinetic solubility measures the point of precipitation when a compound dissolved in a universal solvent is introduced to an aqueous environment. It often overestimates thermodynamic solubility due to transient supersaturation[9], but it is highly valuable for rapid, early-stage drug discovery assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient by spiking the DMSO stock into a 96-well plate containing pH 7.4 Phosphate Buffered Saline (PBS), keeping the final DMSO concentration 2% v/v.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Detection: Measure the absorbance at 620 nm using a microplate reader (nephelometry). An exponential increase in absorbance indicates the onset of precipitation (the kinetic solubility limit).

Workflow Visualization

SolubilityWorkflow Start Solid Compound Characterization (2-[3-(t-Butoxy)-4-methoxyphenyl]acetic Acid) Prep Media Preparation & pH Adjustment (pH 1.2, 4.5, 6.8, 7.4 Buffers) Start->Prep Incubate Saturation Shake-Flask Incubation (37°C, 24-48 hrs, Orbital Agitation) Prep->Incubate PhaseSep Phase Separation & pH Verification (Ultracentrifugation at 10,000 x g) Incubate->PhaseSep Analysis HPLC-UV Quantification (Self-Validating Standard Curve) PhaseSep->Analysis Data Thermodynamic Solubility Profile (Data Synthesis & Reporting) Analysis->Data

Fig 1: Step-by-step thermodynamic solubility assessment workflow for weak acid APIs.

References
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. URL:[Link]

  • Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use (6th Edition). Pharmaceutical Press. URL:[Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL:[Link]

  • Grant, D. J. W., & Brittain, H. G. (1995). Solubility of Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. Marcel Dekker / CRC Press. URL:[Link]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Executive Summary 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly specialized substituted phenylacetic acid derivative utilized primarily as an advanced building block in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly specialized substituted phenylacetic acid derivative utilized primarily as an advanced building block in pharmaceutical synthesis and drug discovery[1]. The molecule is characterized by a bulky tert-butoxy group and a methoxy group on the phenyl ring, paired with an acetic acid moiety.

From a drug development perspective, the strategic placement of the tert-butoxy group provides critical steric hindrance, which can favorably alter the pharmacokinetic profile of the molecule by shielding the aromatic ring from rapid Phase I oxidative metabolism. Meanwhile, the acetic acid functional group serves as a versatile pharmacophore for amide coupling, esterification, and integration into larger active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative guide on the physicochemical properties, Safety Data Sheet (SDS) parameters, and self-validating toxicological protocols required for the safe handling and evaluation of this compound.

Physicochemical Profiling & Formulation Causality

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its toxicological behavior and determining appropriate handling protocols. The lipophilic nature of the tert-butoxy group significantly increases the compound's partition coefficient (LogP) compared to unsubstituted phenylacetic acids[2]. This enhanced lipophilicity improves cellular membrane permeability but also necessitates specific solvent systems (e.g., DMSO or DMF) for in vitro assay preparation.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic AcidStandard IUPAC nomenclature for regulatory filing.
CAS Number 2006277-90-1Unique identifier for safety tracking[3].
Molecular Formula C₁₃H₁₈O₄Dictates exact mass for LC-MS/MS validation.
Molecular Weight 238.28 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da) for oral bioavailability.
Purity ≥95%Minimum threshold required to prevent impurity-driven false positives in toxicity assays[3].
Physical State Solid (Powder/Flakes)Requires dust-control measures during weighing and transfer[2].

Safety Data Sheet (SDS) Core Directives

Based on the 2[2], 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is classified as a laboratory chemical requiring stringent handling protocols. The primary hazard vectors are dermal irritation, ocular damage, and respiratory tract irritation upon inhalation of particulates.

Table 2: GHS Hazard Classification & Precautionary Protocols
Hazard ClassGHS CategoryHazard StatementPrecautionary Protocols & Causality
Skin Irritation Category 2H315: Causes skin irritationP280: Wear nitrile gloves (≥0.11 mm thickness). The lipophilic tert-butoxy group facilitates rapid dermal penetration.
Eye Irritation Category 2AH319: Causes serious eye irritationP305+P351: Flush eyes immediately. The acidic nature of the acetic acid moiety can cause localized pH disruption in ocular fluid.
Respiratory Category 3H335: May cause respiratory irritationP271: Handle strictly within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent particulate inhalation[2].

Toxicological Guidelines & Metabolic Profiling

When introduced into a biological system, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is subjected to both Phase I (functionalization) and Phase II (conjugation) hepatic metabolism.

  • Phase I Metabolism: The methoxy group is highly susceptible to O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4). The tert-butoxy group, while sterically bulky, can undergo slow cleavage under high oxidative stress.

  • Phase II Metabolism: The terminal carboxylic acid is a primary target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7, which attach a glucuronic acid moiety to facilitate rapid renal clearance.

Metabolism A 2-[3-(tert-Butoxy)- 4-methoxyphenyl]acetic Acid B Phase I: O-Demethylation (CYP450) A->B CYP2C9 / CYP3A4 C Phase I: tert-Butyl Cleavage (CYP450) A->C CYP Isozymes D Phase II: Glucuronidation (UGT Enzymes) A->D UGT1A3 / UGT2B7 B->D C->D E Renal / Biliary Excretion D->E

Fig 1. Predicted Phase I/II metabolic pathways for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

Experimental Protocols for Safety & Efficacy Testing

To establish a rigorous safety profile, the compound must undergo validated in vitro screening. The following protocols are designed as self-validating systems , ensuring that data integrity is maintained through internal controls.

Protocol A: In Vitro Cytotoxicity Screening (HepG2 Model)

Causality of Experimental Design: HepG2 (human liver carcinoma) cells are utilized because they retain a wide array of Phase I and Phase II metabolic enzymes. This makes them a highly accurate proxy for evaluating the hepatotoxicity of xenobiotics undergoing hepatic first-pass metabolism.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid in 100% molecular-grade DMSO to create a 10 mM stock solution. Dilute in DMEM media to final test concentrations (0.1 µM to 100 µM), ensuring the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence and log-phase growth.

  • Treatment & Self-Validation:

    • Test Wells: Add the diluted compound.

    • Negative Control: Add media containing 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: Add 10 µM Doxorubicin (validates assay sensitivity to cytotoxic agents).

    • Background Control: Media only, no cells (subtracts spectrophotometric noise).

  • Viability Assay (MTT): After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductase enzymes in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol S1 Compound Preparation S2 HepG2 Cell Incubation S1->S2 S3 MTT Viability Assay S2->S3 S4 Absorbance Reading S3->S4 S5 IC50 Data Analysis S4->S5

Fig 2. High-throughput in vitro cytotoxicity screening workflow using HepG2 cell lines.

Protocol B: LC-MS/MS Metabolic Stability Assay

Causality of Experimental Design: Human Liver Microsomes (HLMs) are employed to specifically isolate Phase I CYP450-mediated metabolism. NADPH is added as an essential electron-donating cofactor required for CYP450 catalytic activity.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Controls:

    • Negative Control: Run a parallel reaction without NADPH. If degradation occurs here, it indicates chemical instability rather than enzymatic metabolism.

    • Positive Control: Run a parallel reaction with Verapamil (a known high-clearance drug) to verify the metabolic competence of the HLM batch.

  • Quenching & Analysis: At predetermined time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • 2-[3-(tert-Butoxy)
  • Source: nih.
  • 2-[3-(tert-Butoxy)

Sources

Exploratory

Mechanistic Profiling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid in Advanced Organic Synthesis

Executive Summary In modern synthetic and medicinal chemistry, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS: 2006277-90-1) serves as a highly versatile, multi-functional building block. Frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic and medicinal chemistry, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS: 2006277-90-1) serves as a highly versatile, multi-functional building block. Frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and catecholamine derivatives, its structural architecture offers two distinct reactive poles: an electrophile/radical-precursor at the acetic acid moiety, and a masked, electron-rich nucleophile at the protected phenol ring.

This whitepaper provides an in-depth mechanistic analysis of the three primary synthetic pathways involving this compound: Nucleophilic Acyl Substitution , Photoredox Decarboxylative Cross-Coupling , and Acid-Mediated Ether Cleavage .

Structural and Electronic Profiling

The reactivity of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is dictated by the profound electronic and steric effects of its substituents:

  • Electronic Enrichment: The 4-methoxy and 3-tert-butoxy groups are strongly electron-donating via resonance (+R effect). This renders the aromatic ring highly electron-rich, stabilizing intermediates (such as benzylic radicals) but also making the ring highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) during deprotection sequences.

  • Steric Shielding: The bulky tert-butoxy group provides significant steric hindrance at the 3-position, which can be strategically used to dictate regioselectivity in late-stage functionalizations before its removal.

Pathway A: Carboxylic Acid Activation & Amidation

Mechanistic Rationale

The most common application of phenylacetic acids is their integration into larger scaffolds via amide bond formation. To facilitate nucleophilic acyl substitution, the thermodynamically stable carboxylic acid must be converted into a highly reactive electrophile. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior kinetics. HATU rapidly forms an active HOAt ester, which prevents non-productive side reactions and drives the reaction forward even with sterically hindered amines.

HATU_Activation A Carboxylic Acid (Substrate) C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt Active Ester C->E Activation D HATU (Coupling Reagent) D->E G Target Amide (Product) E->G Nucleophilic Attack F Primary Amine (Nucleophile) F->G

HATU-mediated activation of the carboxylic acid and subsequent nucleophilic acyl substitution.

Self-Validating Experimental Protocol
  • Initiation: Charge an oven-dried flask with 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to generate the active OAt ester.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The system is validated when the starting acid mass ( m/z 237 [M−H]− ) is entirely replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Pathway B: Photoredox Decarboxylative Cross-Coupling

Mechanistic Rationale

Phenylacetic acids are privileged substrates for decarboxylative cross-coupling [1]. The extrusion of CO2​ from the carboxylate generates a benzylic radical. Because the aromatic ring of our substrate is heavily enriched by the 3-O-tBu and 4-OMe groups, the resulting benzylic radical is highly stabilized, making the decarboxylation thermodynamically favorable [2].

This process relies on a dual catalytic system:

  • Photoredox Cycle: An Iridium(III) photocatalyst undergoes single-electron transfer (SET) to oxidize the deprotonated substrate, triggering CO2​ loss and radical formation.

  • Nickel Cycle: The generated benzylic radical is intercepted by a Ni(II) complex (formed via oxidative addition into an aryl/vinyl halide), followed by reductive elimination to form the new C(sp3)−C(sp2) bond.

Decarboxylative_Coupling A Phenylacetic Acid C Carboxy Radical A->C SET Oxidation B Ir(III) Photocatalyst (Blue LED) B->C D CO2 Extrusion C->D E Benzyl Radical (Stabilized) C->E -CO2 F Ni(II) Catalytic Cycle E->F Radical Capture H Cross-Coupled Product F->H Reductive Elimination G Aryl/Vinyl Halide G->F Oxidative Addition

Photoredox-enabled decarboxylative cross-coupling via SET and Ni-catalysis.

Self-Validating Experimental Protocol
  • Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial with the phenylacetic acid (1.5 equiv), aryl halide (1.0 equiv), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%), NiCl2​⋅glyme (5 mol%), and dtbbpy (5 mol%).

  • Solvation: Add Cs2​CO3​ (2.0 equiv) and anhydrous DMF (0.05 M). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate with 34 W blue LEDs ( λ = 440 nm) at room temperature with vigorous stirring for 24 hours.

  • Validation Checkpoint: GC-MS analysis must confirm the complete consumption of the aryl halide. A physical pressure increase inside the sealed vial (due to CO2​ evolution) serves as an immediate visual validation of successful decarboxylation.

Pathway C: Acid-Mediated Ether Cleavage

Mechanistic Rationale

The tert-butyl ether is a robust protecting group under basic and nucleophilic conditions but is highly labile under strongly acidic conditions. Cleavage is typically achieved using Trifluoroacetic acid (TFA). The mechanism proceeds via an SN​1 pathway: the ether oxygen is protonated, leading to heterolytic cleavage that releases the desired phenol and a highly electrophilic tert-butyl cation [3].

The Causality of Scavengers: Because the resulting 3-hydroxy-4-methoxyphenyl moiety is profoundly electron-rich, the liberated tert-butyl cation will rapidly undergo Friedel-Crafts alkylation onto the aromatic ring if left unchecked. To prevent this, Triisopropylsilane (TIS) is introduced as a hydride donor. TIS rapidly intercepts the tert-butyl cation, reducing it to inert isobutane gas[4].

Ether_Cleavage A tert-Butyl Ether C Oxonium Intermediate A->C Protonation B TFA (Acid) B->C D SN1 Cleavage C->D E Phenol (Product) D->E F tert-Butyl Cation (Electrophile) D->F H Isobutane (Quenched) F->H Hydride Transfer G TIS (Scavenger) G->H

SN1 mechanism of acid-mediated tert-butyl ether cleavage and carbocation quenching by TIS.

Self-Validating Experimental Protocol
  • Cleavage Cocktail: Dissolve the tert-butyl protected intermediate in a freshly prepared cleavage cocktail of TFA / TIS / H2​O (95:2.5:2.5 v/v/v) to a concentration of 0.1 M.

  • Reaction: Stir aggressively at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 10% of its original volume.

  • Precipitation: Add ice-cold diethyl ether dropwise to precipitate the deprotected phenol. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

  • Validation Checkpoint: 1H NMR ( DMSO−d6​ ) of the isolated solid must show the complete disappearance of the prominent 9-proton singlet at ∼1.3 ppm corresponding to the tert-butyl group, and the appearance of a broad phenolic -OH exchangeable proton.

Quantitative Data Summary

The following table synthesizes the kinetic parameters, expected yields, and primary failure modes for the three established workflows.

Mechanistic PathwayPrimary Reagents / CatalystsTempReaction TimeTypical Yield RangePrimary Byproducts / Failure Modes
Amidation HATU, DIPEA, DMF0 °C RT2–4 h85–95%Epimerized adducts (rare); unreacted amine if active ester degrades.
Decarboxylative Coupling Ir(III) catalyst, NiCl2​ , Blue LEDRT18–24 h65–80%Homocoupling products; protodecarboxylation (toluene derivatives).
SN​1 Ether Cleavage TFA, TIS, H2​O RT2 h> 90%Friedel-Crafts alkylated phenols (occurs strictly if TIS is omitted).

References

  • Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis.[Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society.[Link]

  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC.[Link]

Foundational

Theoretical Calculation and High-Resolution Mass Spectrometry Validation of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Executive Summary In modern drug development and analytical chemistry, the precise characterization of molecular entities is non-negotiable. For functionalized aromatic compounds such as 2-[3-(tert-Butoxy)-4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise characterization of molecular entities is non-negotiable. For functionalized aromatic compounds such as 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (Formula: C₁₃H₁₈O₄), distinguishing between the average molecular weight (used for stoichiometric scaling) and the monoisotopic exact mass (used for structural confirmation) is critical[1].

This whitepaper provides an in-depth technical framework for calculating these mass metrics and establishes a causality-driven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol to confirm the exact mass of this specific analyte. By leveraging mass defect analysis and isotopic pattern matching, researchers can unambiguously differentiate this compound from isobaric interferences in complex matrices[2].

Structural Deconstruction & Theoretical Mass Calculations

The molecule consists of a phenylacetic acid core substituted with a tert-butoxy group at position 3 and a methoxy group at position 4. To properly analyze this compound via MS, we must calculate two distinct values:

  • Average Molecular Weight: Calculated using the abundance-weighted average atomic weights of the elements. This value is essential for molarity calculations and synthetic chemistry[3].

  • Monoisotopic Exact Mass: Calculated using the exact mass of the single most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O). This is the fundamental value targeted in HRMS[4].

Quantitative Mass Data Summary

The following table summarizes the foundational theoretical calculations based on IUPAC standard atomic weights and isotopic masses[3].

ElementAtom CountAvg. Atomic Weight ( g/mol )Exact Isotopic Mass (Da)Total Avg. Mass ( g/mol )Total Exact Mass (Da)
Carbon (C) 1312.01112.000000156.143156.000000
Hydrogen (H) 181.0081.00782518.14418.140850
Oxygen (O) 415.99915.99491563.99663.979660
Total 238.283 g/mol 238.120510 Da

Note: The calculated neutral monoisotopic exact mass is 238.1205 Da.

Causality-Driven Experimental Design: HRMS Workflow

To empirically validate the theoretical exact mass, a robust HRMS workflow must be employed. Rather than relying on default instrument parameters, the following protocol is designed with strict causality, ensuring that every experimental choice directly enhances the signal-to-noise ratio and mass accuracy.

Step-by-Step Methodology: Exact Mass Verification

Step 1: Matrix Selection & Sample Preparation

  • Action: Dissolve 1.0 mg of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 0.1 mg/mL stock.

  • Causality: Methanol reduces the surface tension of the droplets, enhancing Taylor cone stability during electrospray ionization (ESI). The aqueous component ensures the complete solvation of the polar carboxylic acid moiety, preventing analyte precipitation in the transfer lines.

Step 2: Instrument Calibration

  • Action: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard negative ion calibration solution (e.g., sodium formate) to achieve a mass accuracy of < 2 ppm.

  • Causality: High-resolution mass analyzers are subject to thermal and electronic drift. Strict external calibration establishes the highly precise m/z axis required for accurate mass defect filtering, which is the primary mechanism for rejecting isobaric false positives[2].

Step 3: Ionization Optimization (ESI Negative Mode)

  • Action: Operate the ESI source in negative ion mode [ESI(-)]. Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C.

  • Causality: The target molecule contains an acetic acid group (pKa ~4.5). Operating in ESI(-) promotes the spontaneous loss of a proton, yielding a highly stable deprotonated [M-H]⁻ ion. This avoids the need for basic additives and minimizes unwanted sodium/potassium adducts commonly seen in positive mode.

Step 4: Data Acquisition & Self-Validation

  • Action: Acquire full-scan MS data (m/z 100–500) at a resolving power of ≥ 60,000 (at m/z 200). Extract the experimental m/z for the [M-H]⁻ ion and compare it against the theoretical value.

  • Causality: High resolving power physically separates the target analyte from background chemical noise. The protocol becomes self-validating only when both the exact mass error is < 5 ppm and the experimental isotopic fine structure matches the theoretical model[4].

Self-Validating Data Interpretation

A reliable analytical protocol must be a closed-loop, self-validating system. For 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid, validation requires calculating the exact mass of the generated ion, not just the neutral molecule.

When the molecule undergoes deprotonation in ESI(-), it loses a proton (H⁺) but retains the electron.

  • Formula of [M-H]⁻: C₁₃H₁₇O₄⁻

  • Calculation: Neutral Exact Mass (238.120510 Da) - Proton Mass (1.007276 Da) = 237.113234 Da . (Alternatively: 156.000000 + 17.133025 + 63.979660 + 0.000548[electron mass] = 237.113233 Da).

The Validation Logic:

  • Primary Gate (Mass Defect): The instrument must detect a peak at m/z 237.1132. If the measured mass is 237.1140, the error is ~3.3 ppm, which passes the < 5 ppm threshold for identity confirmation.

  • Secondary Gate (Isotopic Fidelity): Due to the natural abundance of ¹³C (~1.1%), a secondary peak (M+1) must appear at m/z 238.1165 with a relative intensity of approximately 14.3% compared to the monoisotopic peak. If the M+1 peak intensity deviates significantly, the system flags a potential co-eluting isobaric interference, invalidating the result.

Process Visualization

The following diagram illustrates the logical flow of the self-validating HRMS protocol, highlighting the transition from physical sample preparation to computational mass defect validation.

HRMS_Workflow N1 Sample Preparation (0.1 mg/mL in MeOH/H2O) N2 Electrospray Ionization ESI(-) Mode N1->N2 Direct Infusion N3 High-Resolution Mass Analysis (Orbitrap / TOF) N2->N3 Deprotonation N4 Data Processing (Isotope Pattern & Mass Defect) N3->N4 Raw Spectra N5 Exact Mass Confirmation (m/z 237.1132 [M-H]-) N4->N5 < 5 ppm Error

Fig 1. Self-validating HRMS workflow for exact mass confirmation of acidic analytes.

References

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media ResearchG
  • Atomic Weights of the Elements 2023 - IUPAC Queen Mary University of London (IUPAC Commission)
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Spectroscopy Online
  • 2-[3-(tert-Butoxy)

Sources

Exploratory

Advanced Literature Review and Protocols for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Introduction: The PDE4 Pharmacophore In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS: 2006277-90-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The PDE4 Pharmacophore

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS: 2006277-90-1) is a highly specialized building block primarily utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors[1]. PDE4 is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger that suppresses the release of pro-inflammatory cytokines.

By inhibiting PDE4, intracellular cAMP levels rise, triggering a cascade via Protein Kinase A (PKA) that exerts profound anti-inflammatory effects. The 3-alkoxy-4-methoxyphenyl moiety is the quintessential pharmacophore for binding to the hydrophobic "Q-pocket" of the PDE4 catalytic domain, a feature famously exploited by drugs like Rolipram and Apremilast[2].

PDE4_Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP (Active Signal) AC->cAMP Synthesis PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate PKA Protein Kinase A (Anti-inflammatory) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor PDE4 Inhibitor (tert-Butoxy analog) Inhibitor->PDE4 Blocks

Figure 1: PDE4 signaling pathway and the intervention point of PDE4 inhibitors.

Structural Rationale & Structure-Activity Relationships (SAR)

The choice of a tert-butoxy group at the 3-position of the phenyl ring is a deliberate structural optimization. While methoxy or ethoxy groups provide baseline binding affinity, they are highly susceptible to metabolic O-dealkylation by Cytochrome P450 enzymes in the liver.

The tert-butoxy group introduces immense steric bulk. This serves a dual purpose:

  • Target Affinity: It perfectly fills the hydrophobic volume of the PDE4 Q-pocket, locking the molecule into a rigid, high-affinity conformation[2].

  • Metabolic Stability: The absence of alpha-protons on the tert-butyl group prevents the initial oxidation step required for O-dealkylation, drastically improving the pharmacokinetic half-life of the resulting drug.

Table 1: SAR Comparison of 3-Alkoxy Substituents in PDE4 Inhibitors
3-Alkoxy SubstituentRepresentative ScaffoldRepresentative PDE4 IC₅₀ (nM)Metabolic Liability
MethoxyGeneral Precursor> 800High (Rapid O-demethylation)
EthoxyApremilast~74Moderate
CyclopentyloxyRolipram~130Moderate (Hydroxylation of ring)
tert-Butoxy Patent US20040023945A1 < 50 Low (Sterically shielded)

Retrosynthetic Analysis and Chemical Synthesis

The synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid begins with the commercially available Homoisovanillic acid (3-hydroxy-4-methoxyphenylacetic acid, CAS: 1131-94-8)[3].

The critical challenge in this synthesis is the O-alkylation of the phenol. Standard Williamson ether synthesis (using tert-butyl bromide and a base like K₂CO₃) universally fails. The basic conditions promote E2 elimination of the sterically hindered halide, yielding isobutylene gas instead of the desired ether.

The Solution: We must reverse the electronic roles. By using isobutylene gas in the presence of a strong acid catalyst, the alkene is protonated to form a stable tert-butyl carbocation. This electrophile is then trapped by the weakly nucleophilic phenolic oxygen[4]. To prevent the carboxylic acid from also reacting to form a tert-butyl ester, it must first be masked as a methyl ester.

Synthesis_Workflow SM Starting Material Homoisovanillic Acid Step1 Step 1: Esterification MeOH, H2SO4 SM->Step1 Int1 Intermediate 1 Methyl Ester Step1->Int1 Step2 Step 2: tert-Butylation Isobutylene, H+ Int1->Step2 Int2 Intermediate 2 tert-Butoxy Methyl Ester Step2->Int2 Step3 Step 3: Hydrolysis LiOH, THF/H2O Int2->Step3 Product Target Product CAS: 2006277-90-1 Step3->Product

Figure 2: Three-step synthetic workflow for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol 1: Synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Step 1: Carboxylic Acid Protection (Esterification)

  • Dissolve 10.0 g of Homoisovanillic acid in 100 mL of anhydrous methanol.

  • Add 1.0 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.1, broad streak) should disappear, replaced by a tight, UV-active spot (Rf ~0.6).

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate to yield the methyl ester intermediate.

Step 2: Acid-Catalyzed tert-Butylation

  • Dissolve the methyl ester intermediate in 100 mL of anhydrous Dichloromethane (DCM) in a pressure vessel.

  • Add 2.0 g of Amberlyst-15 acidic ion-exchange resin (or 1 mL conc. H₂SO₄).

  • Cool the vessel to -20 °C and condense 15 mL of isobutylene gas into the solution.

  • Seal the vessel and allow it to stir at room temperature for 24 hours.

  • Validation Check: ¹H-NMR of an aliquot should reveal a massive, distinct 9H singlet at ~1.35 ppm, confirming the installation of the tert-butyl group. The phenolic -OH stretch in IR (~3300 cm⁻¹) must be absent.

  • Vent excess isobutylene, filter off the resin, and wash the DCM layer with saturated NaHCO₃. Concentrate to yield the tert-butoxy methyl ester.

Step 3: Saponification (Deprotection)

  • Dissolve the intermediate in 60 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Water. Causality: THF solubilizes the lipophilic organic intermediate, while water solubilizes the base.

  • Add 3.0 equivalents of Lithium Hydroxide (LiOH·H₂O). Causality: LiOH is preferred over NaOH because lithium carboxylate salts maintain better solubility in biphasic mixtures, preventing premature precipitation.

  • Stir at room temperature for 12 hours.

  • Evaporate the THF in vacuo. Acidify the remaining aqueous layer to pH 2 using 1M HCl.

  • Validation Check: A white precipitate should form immediately upon acidification. Extract with Ethyl Acetate, dry, and concentrate to yield the final product (CAS: 2006277-90-1).

Protocol 2: Downstream Application - Amide Coupling

To utilize this building block in PDE4 inhibitor synthesis (e.g., attaching a pyrrolidine or oxazolidinone core)[2]:

  • Dissolve 1.0 eq of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid and 1.2 eq of the target amine in anhydrous DMF.

  • Add 1.5 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is chosen over EDC/HOBt due to the steric hindrance potentially imparted by the bulky tert-butoxy group on the adjacent ring, which can slow down coupling kinetics.

  • Stir for 4 hours at room temperature.

  • Quench with water, extract with DCM, and purify via flash chromatography to yield the advanced PDE4 inhibitor intermediate.

References

  • US Patent 2004/0023945 A1 - Cyclic AMP-specific phosphodiesterase inhibitors.
  • Scientific Update - Hey Phenol- Everyone has their Cross to Bear (Review of tert-butylation strategies).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid as an Active Pharmaceutical Ingredient (API) Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid as a pivotal intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide details the physicochemical properties, synthesis, purification, and analytical characterization of this intermediate. Furthermore, it presents a validated protocol for its application in the synthesis of a key precursor to Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and scalability.

Introduction: The Strategic Importance of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS No. 2006277-90-1) is a substituted phenylacetic acid derivative that has emerged as a valuable building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structural features, particularly the tert-butoxy protecting group on the phenolic hydroxyl, make it an ideal precursor for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group offers robust protection under various reaction conditions and can be selectively removed under mild acidic conditions, a critical attribute in multi-step API synthesis.[2]

This intermediate is particularly relevant in the synthesis of compounds targeting inflammatory and respiratory diseases. One of the most notable applications is in the synthesis of Roflumilast, a potent and selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4] The strategic use of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid allows for the efficient introduction of the substituted phenylacetic acid moiety found in Roflumilast and related compounds.

Physicochemical and Safety Information

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe handling in a laboratory and manufacturing setting.

Physicochemical Data
PropertyValueSource
CAS Number 2006277-90-1[1]
Molecular Formula C13H18O4[5]
Molecular Weight 238.28 g/mol [5]
Appearance Off-white to pale yellow solid[6]
Purity ≥95%[5]
Safety and Handling

Hazard Statements:

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • Use only in a well-ventilated area.[7][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash skin thoroughly after handling.[8]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[8]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[7][8][9]

Synthesis and Purification Protocol

The synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is typically achieved through a multi-step process starting from commercially available materials. The following protocol outlines a common and efficient synthetic route.

Synthesis_Workflow A 4-Methoxyphenylacetic acid B Bromination A->B Br2, Acetic Acid C 2-(3-Bromo-4-methoxyphenyl)acetic acid B->C D tert-Butoxide Protection C->D KOtBu, t-BuOH E 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Synthetic workflow for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid.

Step 1: Bromination of 4-Methoxyphenylacetic Acid

Rationale: This step introduces a bromine atom at the 3-position of the phenyl ring, which is activated by the para-methoxy group. This regioselective bromination is a crucial step for subsequent functionalization.[10]

Protocol:

  • In a well-ventilated fume hood, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.

Step 2: tert-Butoxide Protection

Rationale: The introduction of the tert-butoxy group serves as a protecting group for the phenolic hydroxyl that will be formed in the subsequent step. The use of potassium tert-butoxide in tert-butanol is a standard method for this transformation.

Protocol:

  • Suspend 2-(3-bromo-4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (2.2 eq) portion-wise to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.[11]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Rationale: Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.

Protocol:

  • Dissolve the crude 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical_Workflow cluster_structural Structural Analysis cluster_purity Purity & Impurity Profiling cluster_residual Safety & Quality A Synthesized Intermediate B Structural Confirmation A->B C Purity Assessment A->C D Residual Solvent Analysis A->D E Qualified Intermediate B->E NMR 1H NMR, 13C NMR B->NMR MS Mass Spectrometry B->MS IR FT-IR B->IR C->E HPLC HPLC-UV C->HPLC LCMS LC-MS C->LCMS D->E GC Headspace GC D->GC API_Synthesis_Pathway A 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid B Acid Chloride Formation A->B Thionyl Chloride or Oxalyl Chloride C 3-(tert-Butoxy)-4-methoxybenzoyl chloride B->C D Amide Coupling C->D 4-Amino-3,5-dichloropyridine E Roflumilast Precursor D->E

Sources

Application

HPLC method development for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid quantification

An Application Note and Protocol for the Quantification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid using High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid. This analyte is a significant organic intermediate, and its precise measurement is critical in various research, development, and quality control settings. The methodology detailed herein is grounded in fundamental chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH). We elaborate on the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength. The protocol follows a logical progression from initial method development to a full validation procedure, encompassing specificity, linearity, accuracy, precision, and robustness. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this compound.

Principles and Method Development Strategy

The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

Analyte Physicochemical Profile

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid possesses a molecular weight of 238.28 g/mol and a molecular formula of C13H18O4.[1] Its structure is characterized by three key functional regions that dictate its chromatographic behavior:

  • Aromatic Phenyl Ring: This moiety acts as a strong chromophore, making the molecule suitable for UV-Vis spectrophotometric detection.

  • Carboxylic Acid Group (-COOH): This acidic group is ionizable. The pH of the mobile phase relative to the analyte's pKa is the most critical factor controlling its retention in reversed-phase chromatography. While the exact pKa of this molecule is not readily published, similar structures like 4-methoxyphenylacetic acid have a pKa around 4.1.[2]

  • tert-Butoxy and Methoxy Groups: These bulky, non-polar groups increase the overall hydrophobicity of the molecule, making it well-suited for retention on a non-polar stationary phase.

Chromatographic Strategy: Ion-Suppression RP-HPLC

Given the analyte's moderate hydrophobicity and the presence of an ionizable carboxylic acid, the most effective strategy is ion-suppression reversed-phase HPLC.[3] The separation mechanism relies on partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The core principle of ion-suppression is to control the mobile phase pH to keep the analyte in its non-ionized, more hydrophobic state. By maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted almost entirely to the protonated (-COOH) form. This neutral form interacts more strongly with the C18 stationary phase, leading to increased retention, improved peak symmetry, and enhanced reproducibility.[3][4] An acidified water/acetonitrile mixture is therefore the logical choice for the mobile phase.[4]

cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Chromatographic Interaction high_ph High pH ( > pKa + 2 ) Analyte State: Ionized (-COO⁻) Result: Low Retention, Poor Peak Shape low_ph Low pH ( < pKa - 2 ) Analyte State: Non-Ionized (-COOH) Result: Optimal Retention, Good Peak Shape ionized Ionized Analyte (Hydrophilic) high_ph->ionized Leads to non_ionized Non-Ionized Analyte (Hydrophobic) low_ph->non_ionized Leads to column C18 Stationary Phase (Hydrophobic) ionized->column Weak Interaction non_ionized->column Strong Interaction

Figure 1: Logic of pH control for analyte retention.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) software for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Sonicator.

  • Volumetric flasks, pipettes, and HPLC vials.

Reagents and Standards
  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric acid (H₃PO₄), analytical grade.

Chromatographic Method Protocol

Recommended Initial Chromatographic Conditions

The following parameters serve as a robust starting point for method development and subsequent validation.

ParameterRecommended ConditionRationale
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry-standard for retaining moderately non-polar compounds.[4]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in WaterACN is a common organic modifier. 0.1% H₃PO₄ adjusts the aqueous pH to ~2.5, ensuring ion suppression.[4]
Gradient/Isocratic Isocratic: 55:45 (ACN:Aqueous)An isocratic elution is simpler, more robust, and often sufficient for quantifying a single analyte. The ratio can be adjusted to achieve optimal retention time (3-10 min).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 225 nmThe phenylacetic acid structure provides strong absorbance at lower UV wavelengths. A PDA scan can confirm the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements.
Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 450 mL of HPLC-grade water in a 1 L media bottle and mix. Add 550 mL of acetonitrile. Sonicate for 10-15 minutes to degas.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Inject a mid-range standard (e.g., 50 µg/mL) five or six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following experiments are essential for a comprehensive validation.

cluster_validation start Method Development validation Method Validation (ICH Q2) start->validation spec Specificity validation->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust end Validated Method for Routine Use robust->end

Figure 2: Workflow for HPLC method development and validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[6]

  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and a sample spiked with the analyte.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or on different equipment.

  • Acceptance Criteria: The %RSD for the sets of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][7]

  • Protocol: Introduce small changes to the method and observe the effect on SST results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: Vary the organic component by ± 2% absolute.

  • Acceptance Criteria: The system suitability parameters should still pass under all varied conditions.

Summary of Validation Parameters

The table below summarizes the typical validation characteristics and acceptance criteria for an HPLC assay method.

Validation CharacteristicAcceptance Criteria
Specificity No interference at analyte retention time.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Demonstrable with acceptable accuracy and precision.
Robustness SST criteria met under all varied conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid. By employing an ion-suppression strategy with a C18 column and an acidified acetonitrile/water mobile phase, this method provides excellent retention, peak shape, and reproducibility. The outlined validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated or research environment.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC. Retrieved April 10, 2026, from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC. Retrieved April 10, 2026, from [Link]

  • Zatocilova, S., et al. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved April 10, 2026, from [Link]

  • Kral, V., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Retrieved April 10, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved April 10, 2026, from [Link]

  • Bari, S. B. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved April 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved April 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved April 10, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved April 10, 2026, from [Link]

  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved April 10, 2026, from [Link]

  • Safety Data Sheet: 4-methoxyphenylacetic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved April 10, 2026, from [Link]

  • 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved April 10, 2026, from [Link]

  • 4-methoxyphenyl acetic acid, 104-01-8. (n.d.). The Good Scents Company. Retrieved April 10, 2026, from [Link]

  • Compound 4-Methoxyphenylacetic acid (FDB022832). (2011). FooDB. Retrieved April 10, 2026, from [Link]

  • Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). (2010). FooDB. Retrieved April 10, 2026, from [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Executive Summary The synthesis of complex amides using 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) presents a unique chemoselectivity challenge. While the carboxylic acid moiety exhibits standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amides using 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) presents a unique chemoselectivity challenge. While the carboxylic acid moiety exhibits standard reactivity typical of phenylacetic acid derivatives, the tert-butoxy ether substituent on the aromatic ring is highly acid-labile. This application note provides a comprehensive, field-tested guide to performing high-yielding amide couplings with this building block while strictly preserving the sensitive tert-butyl ether functionality.

Mechanistic Insights & Causality

To design an effective coupling protocol, one must understand the specific steric and electronic microenvironment of this substrate:

  • Electronic Profile & Activation: The electron-donating methoxy group at the para-position and the tert-butoxy group at the meta-position (relative to the acetic acid chain) create an electron-rich aromatic system. However, the methylene spacer (–CH₂–) insulates the carboxylate from direct resonance effects. Consequently, the pKa of this acid is comparable to standard phenylacetic acid (~4.3), allowing for facile activation by standard coupling reagents [4].

  • The Acid-Lability Challenge (Crucial Insight): The tert-butyl ether is a robust protecting group under basic, nucleophilic, and reductive conditions, but it is notoriously sensitive to acidic environments [1]. Exposure to strong Brønsted acids (e.g., TFA, HCl) or even moderate aqueous acids during workup triggers protonation of the ether oxygen. This leads to the rapid expulsion of a stable tert-butyl carbocation (which eliminates to isobutylene), exposing the unprotected phenol [2, 3]. Therefore, all traditional acidic workups (e.g., 1M HCl, 5% KHSO₄ washes) must be strictly avoided.

  • Absence of Epimerization Risk: Unlike α-amino acids used in peptide synthesis, phenylacetic acid derivatives lack an α-chiral center. This means that activation-induced epimerization (via oxazolone intermediate formation) is impossible [4]. Researchers can therefore utilize highly reactive uronium salts (like HATU) and excess base without the need for racemization suppressants.

Strategic Workflow

The following decision tree outlines the optimized workflow for coupling this specific substrate, highlighting the critical divergence from standard peptide coupling protocols (specifically during the workup phase).

AmideCoupling Start 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid + Amine Partner Reagent Select Coupling Reagent Start->Reagent HATU HATU / DIPEA (Sterically Hindered Amines) Reagent->HATU Sec/Hindered Amine EDC EDC·HCl / HOBt / DIPEA (Primary/Un-hindered Amines) Reagent->EDC Pri/Standard Amine Solvent Solvent: DMF or DCM (Room Temp, 2-12h) HATU->Solvent EDC->Solvent Workup CRITICAL: Acid-Free Workup (Sat. NaHCO3, Brine ONLY) Solvent->Workup Reaction Complete Purification Column Chromatography (EtOAc/Hexane or DCM/MeOH) Workup->Purification Extract & Dry Product Pure Amide Product (Intact tert-Butoxy Group) Purification->Product

Workflow for the amide coupling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

Reagent Selection & Reaction Conditions

Selecting the correct coupling reagent depends primarily on the nucleophilicity and steric hindrance of the amine partner. The table below summarizes the quantitative and qualitative parameters for choosing a reagent system tailored to this acid-sensitive substrate.

Coupling Reagent SystemAmine ScopeByproduct RemovalAcid Cleavage RiskRecommendation / Yield Expectation
HATU / DIPEA Secondary, sterically hindered, or unreactive anilines.Moderate (requires chromatography to remove tetramethylurea).None (Basic conditions throughout).Primary Choice for complex amines. Yields: 85–95%.
EDC·HCl / HOBt / DIPEA Primary aliphatic amines, standard secondary amines.Excellent (water-soluble urea byproduct).Low (Must ensure DIPEA neutralizes EDC·HCl).Best for scale-up & simple amines. Yields: 80–90%.
T3P (50% in EtOAc) / TEA Broad scope, excellent for primary/secondary amines.Excellent (water-soluble phosphate byproducts).Moderate (T3P can be mildly acidic; requires excess base).Alternative for scale-up. Yields: 75–85%.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Hindered/Secondary Amines)

This protocol utilizes a highly reactive uronium salt. It is a self-validating system: the reaction mixture will turn distinctly yellow upon the addition of HATU and DIPEA, indicating the formation of the active ester.

Materials:

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (1.0 equiv, 0.5 mmol, 119 mg)

  • Amine partner (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.60 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF or DCM (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (119 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (260 µL) to the solution. Note: A large excess of base is used to ensure the reaction remains strictly basic, protecting the tert-butyl ether.

  • Add HATU (228 mg) in one portion. Stir the mixture at room temperature for 15 minutes. The solution will transition to a pale yellow color, confirming active ester formation.

  • Coupling: Add the amine partner (0.55 mmol) either neat or dissolved in 1 mL of DMF.

  • Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; UV active at 254 nm).

  • Acid-Free Workup: Once the starting acid is consumed, dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 15 mL) — Removes acidic impurities and HOAt.

    • Distilled Water (3 × 15 mL) — Crucial for removing DMF.

    • Brine (1 × 15 mL).

    • CRITICAL: Do not use HCl, NH₄Cl, or KHSO₄ washes.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of EtOAc in Hexanes) to yield the pure amide.

Protocol B: EDC/HOBt-Mediated Coupling (For Scale-Up & Primary Amines)

This method is preferred for larger scales due to the water solubility of the EDC urea byproduct, allowing for isolation often without chromatography.

Materials:

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (1.0 equiv, 5.0 mmol, 1.19 g)

  • Amine partner (1.1 equiv, 5.5 mmol)

  • EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g)

  • HOBt hydrate (1.2 equiv, 6.0 mmol, 810 mg)

  • DIPEA (3.0 equiv, 15.0 mmol, 2.6 mL)

  • Anhydrous DCM (25.0 mL)

Step-by-Step Methodology:

  • Suspend the carboxylic acid (1.19 g), amine (5.5 mmol), and HOBt (810 mg) in anhydrous DCM (25.0 mL) at 0 °C (ice bath).

  • Add DIPEA (2.6 mL). Note: The base must be added before EDC·HCl to neutralize the hydrochloride salt and prevent localized acidic microenvironments that could cleave the tert-butyl ether.

  • Add EDC·HCl (1.15 g) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Acid-Free Workup: Dilute the reaction with additional DCM (25 mL).

  • Wash the organic phase with saturated aqueous NaHCO₃ (2 × 25 mL), water (2 × 25 mL), and brine (1 × 25 mL).

  • Dry over Na₂SO₄, filter, and concentrate. If the amine was unhindered, the resulting product is often >95% pure by NMR and can be used directly in subsequent steps.

Analytical Monitoring & Troubleshooting

To ensure the tert-butoxy group has not been inadvertently cleaved during the coupling or workup, employ the following analytical checks:

  • LC-MS Analysis: The intact product will show the expected [M+H]+ or [M+Na]+ ion. If acidic cleavage has occurred, a major byproduct peak will appear with a mass shift of -56 Da (corresponding to the loss of isobutylene, C4​H8​ ).

  • ¹H-NMR Verification: In CDCl₃ or DMSO-d₆, the tert-butoxy group appears as a distinct, sharp 9-proton singlet between 1.30 ppm and 1.45 ppm . The loss of this peak, coupled with the appearance of a broad phenolic –OH peak (typically >8.5 ppm in DMSO-d₆), confirms ether deprotection.

References

  • Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid Environmental Science & Technology (ACS Publications) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing) URL:[Link]

Application

Topic: Purification and Isolation Techniques for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Crude Extracts

An Application Note and Protocol Guide Abstract This guide provides a comprehensive framework for the purification and isolation of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid from crude reaction mixtures. Recognizing...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the purification and isolation of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid from crude reaction mixtures. Recognizing the compound's structural characteristics—a carboxylic acid functional group susceptible to ionic manipulation, and a bulky, lipophilic tert-butoxy group—we present a multi-tiered strategy. The primary and most efficient method detailed is a selective acid-base liquid-liquid extraction (LLE). For instances requiring higher purity, we provide subsequent protocols for recrystallization and advanced flash chromatography techniques (both normal- and reversed-phase). The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot the protocols effectively.

Introduction and Strategic Overview

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is a valuable organic intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its molecular structure, featuring both a polar carboxylic acid head and a moderately non-polar substituted phenyl ring, dictates the optimal purification strategy. Crude extracts from synthesis often contain unreacted starting materials, by-products, and catalysts. The goal of any purification workflow is to remove these impurities efficiently while maximizing the recovery of the desired product.

The cornerstone of purifying this acidic compound is exploiting the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt. This principle forms the basis of the primary purification method: Acid-Base Liquid-Liquid Extraction (LLE). This technique is highly selective, cost-effective, and scalable.[1][2] For crude mixtures with impurities that have similar acidic properties or for achieving analytical-grade purity, secondary methods such as recrystallization or flash chromatography are recommended.

Physicochemical Properties

A successful purification protocol is built upon a solid understanding of the target molecule's properties.

PropertyValueSource
Chemical Formula C₁₃H₁₈O₄[3]
Molecular Weight 238.28 g/mol [3]
Appearance White to off-white solidInferred from similar compounds
Key Functional Groups Carboxylic Acid, Ether (methoxy), Ether (tert-butoxy)-
Expected Acidity Weakly acidic (due to carboxylic acid group)-

The workflow below outlines the strategic decision-making process for purifying the crude extract.

Purification_Workflow start Crude Extract (Dissolved in Organic Solvent) lle Protocol 1: Acid-Base Liquid-Liquid Extraction start->lle purity_check1 Purity Assessment (TLC, HPLC, NMR) lle->purity_check1 high_purity High Purity Product (>95%) purity_check1->high_purity Yes needs_further Impure Product (<95%) purity_check1->needs_further No decision Further Purification Required? needs_further->decision recrystallization Protocol 2: Recrystallization decision->recrystallization Solid Impurities chromatography Protocol 3: Flash Chromatography decision->chromatography Oily/Soluble Impurities purity_check2 Purity Assessment recrystallization->purity_check2 chromatography->purity_check2 final_product Final Purified Product (>99%) purity_check2->final_product

Caption: Strategic workflow for purification of the target compound.

Primary Purification: Acid-Base Liquid-Liquid Extraction (LLE)

This technique is the most direct method to isolate carboxylic acids from neutral or basic impurities.[4] It operates on the principle of differential solubility: the neutral carboxylic acid is soluble in organic solvents, while its ionic salt form is soluble in aqueous solutions.[1][5]

Causality of Experimental Choices
  • Choice of Organic Solvent : An ideal solvent should readily dissolve the crude mixture and be immiscible with water. Ethyl acetate (EtOAc) and Dichloromethane (DCM) are common choices. EtOAc is less dense than water, while DCM is denser, which affects which layer is on the bottom in the separatory funnel.

  • Choice of Base : A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid but is less likely to cause hydrolysis of other functional groups or catalyze side reactions. The reaction also produces CO₂ gas, which is a visual indicator of the reaction's progress.

  • Acidification Step : A strong mineral acid like hydrochloric acid (HCl) is used to re-protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.[5]

LLE_Mechanism cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation org_phase_1 Organic Phase (EtOAc) Target Acid (R-COOH) Neutral Impurities aq_phase_2 Aqueous Phase (Collect) Target Salt (R-COO⁻ Na⁺) org_phase_1:f1->aq_phase_2:f1 Deprotonation R-COOH -> R-COO⁻ aq_phase_1 Aqueous Phase Add NaHCO₃ (aq) org_phase_2 Organic Phase (Discard) Neutral Impurities aq_phase_3 Collected Aqueous Phase Add HCl (aq) aq_phase_2:f1->aq_phase_3:f0 Transfer final_product Purified Product Precipitated R-COOH (s) (Isolate via Filtration) aq_phase_3:f1->final_product:f1 Protonation R-COO⁻ -> R-COOH

Caption: Mechanism of Acid-Base Liquid-Liquid Extraction.

Protocol 1: LLE Purification
  • Dissolution : Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Extraction : Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from the CO₂ gas evolved.

  • Separation : Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction : Repeat the extraction (Step 2 & 3) on the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional) : Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). A white precipitate of the purified product should form.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying : Dry the purified solid under vacuum to a constant weight.

Secondary Purification Methods

If LLE does not yield a product of sufficient purity, the following methods can be employed.

Recrystallization

Recrystallization purifies solids based on differences in solubility between the target compound and impurities in a chosen solvent.[6] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Protocol 2: Recrystallization
  • Solvent Screening : Test the solubility of a small amount of the product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating. A good solvent will exhibit a large solubility differential with temperature.[7]

  • Dissolution : Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[6]

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask or adding a seed crystal may be necessary. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Flash Column Chromatography

Flash chromatography is a more advanced technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8][9] For carboxylic acids, special considerations are needed to achieve good separation.

Causality of Experimental Choices
  • Normal-Phase : The stationary phase (silica gel) is polar, and the mobile phase is non-polar. For acidic compounds like ours, the polar carboxylic acid group can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid) is added to the mobile phase.[9][10] This keeps the analyte protonated, reducing its interaction with the silica surface and resulting in sharper peaks.

  • Reversed-Phase : The stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). This is often an excellent choice for polar compounds.[11] Again, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to suppress ionization and ensure good chromatography.[11]

Protocol 3: Flash Chromatography (Normal-Phase)
  • Stationary Phase : Use silica gel (230-400 mesh).[10]

  • Mobile Phase Selection : Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good system (e.g., hexane/ethyl acetate with 1% acetic acid) should give the target compound an Rf value of ~0.25-0.35.

  • Column Packing : Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading : Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude sample onto a small amount of silica gel and loading the resulting powder onto the column.[12]

  • Elution : Run the column under positive pressure, starting with the initial mobile phase. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection & Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Emulsion in LLE High concentration of surfactants or fine particulates. Agitation was too vigorous.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking.
Product "Oils Out" in Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add slightly more hot solvent to ensure complete dissolution. Re-heat the solution and allow it to cool more slowly.
No Crystals Form Solution is not sufficiently saturated. Compound is too soluble even at low temperatures.Evaporate some of the solvent to increase concentration. Try scratching the inner wall of the flask. Add a seed crystal. Place in a freezer (if solvent permits).
Peak Tailing in Chromatography Strong interaction between the acidic analyte and the stationary phase.For normal-phase, add 0.5-1% acetic or formic acid to the mobile phase.[10] For reversed-phase, add 0.1% TFA or formic acid.[11]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PubMed Central. (2014, March 15). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ChemBK. (2024, April 11). 2-(3-Methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

Method

Application Note: Optimized ¹H and ¹³C NMR Sample Preparation for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Executive Summary The compound 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly functionalized phenylacetic acid derivative frequently utilized as a critical intermediate in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly functionalized phenylacetic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the substitution pattern of the aromatic ring and confirming the integrity of the bulky tert-butoxy moiety. This application note outlines a causality-driven, self-validating protocol for preparing high-resolution ¹H and ¹³C NMR samples, ensuring optimal magnetic field homogeneity and maximum signal-to-noise ratio (SNR).

Physicochemical Profiling & Solvent Strategy

The structural dichotomy of this molecule dictates the sample preparation strategy. It possesses a highly polar, hydrogen-bonding carboxylic acid group (-COOH), paired with a lipophilic, sterically hindered tert-butoxy group (-OtBu) and a methoxy group (-OMe).

The Causality of Solvent Selection: In non-polar solvents like Chloroform-d (CDCl₃), carboxylic acids spontaneously form hydrogen-bonded dimers. This dynamic chemical exchange broadens the -COOH proton resonance and can negatively impact the relaxation times (T₁) of adjacent nuclei. To counteract this, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended primary solvent. As a strong hydrogen-bond acceptor, DMSO disrupts these dimers, yielding a sharp, distinct -COOH resonance (typically >12.0 ppm) while ensuring complete, homogeneous dissolution of the lipophilic domains[1]. Furthermore, the selected deuterated solvent provides the essential deuterium "lock" signal required by the spectrometer to correct for magnetic field drift during acquisition[2].

Table 1: Solvent Selection Rationale
SolventPolarityResidual ¹H PeakResidual ¹³C PeakExpected Behavior & Rationale
DMSO-d₆ High2.50 ppm39.5 ppmOptimal: Disrupts H-bonded dimers; yields sharp -COOH peak; excellent solubility for both polar and non-polar moieties.
CDCl₃ Low7.26 ppm77.1 ppmSecondary: Good general solubility, but -COOH peak will likely be broad or absent due to dimerization and trace water exchange.

Quantitative Parameters for ¹H and ¹³C Acquisition

Because the ¹³C nucleus has a low natural abundance (~1.1%) and is approximately 6000 times less sensitive than the ¹H nucleus[3], the concentration requirements for the two experiments differ drastically. Preparing a single sample optimized for both requires balancing concentration limits with solution viscosity.

Table 2: Sample Concentration Guidelines
Experiment TypeOptimal MassSolvent VolumeSolution HeightRationale
¹H NMR 5 – 10 mg0.6 mL40 – 50 mmLow concentration minimizes viscosity, ensuring sharp lines and high resolution[2].
¹³C NMR 30 – 50 mg0.6 mL40 – 50 mmHigher concentration is mandatory to overcome the low gyromagnetic ratio and natural abundance of ¹³C[4].
Combined (1D/2D) ~35 mg0.6 mL40 – 50 mmA compromise concentration ideal for overnight ¹³C and 2D (HSQC/HMBC) acquisitions[5].

Step-by-Step Preparation Protocol

This protocol is designed to eliminate common artifacts caused by poor sample preparation, such as line broadening and shimming failures.

  • Precision Weighing: Weigh the target mass (e.g., 35 mg for a combined ¹H/¹³C run) into a clean, dry glass vial. Do not weigh directly into the NMR tube, as static electricity will cause the powder to adhere to the upper walls, skewing the actual dissolved concentration.

  • Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d₆ to the vial.

  • Homogenization (Critical Step): Vortex or sonicate the vial for 30–60 seconds until the solution is optically clear.

    • Causality: The solution must be perfectly homogeneous. Any undissolved micro-particulates possess a different magnetic susceptibility than the surrounding liquid. This creates localized magnetic field gradients that the spectrometer's shim coils cannot correct, resulting in broad, asymmetric peaks[2],[3].

  • Filtration (Conditional): If the solution remains cloudy or contains suspended fibers, filter it through a small plug of glass wool packed tightly into a Pasteur pipette directly into the NMR tube[3].

  • Transfer & Volume Control: Transfer the clear solution to a high-quality 5 mm NMR tube. Verify that the liquid height is strictly between 40 mm and 50 mm.

    • Causality: The receiver coil in the NMR probe is roughly 15–20 mm long. If the sample volume is too low (<40 mm), the air-liquid meniscus falls within the active coil volume. The massive magnetic susceptibility difference at the air-liquid interface will severely distort the magnetic field, ruining the spectrum[3].

Workflow Visualization

NMR_Workflow Start Start: 2-[3-(tert-Butoxy)- 4-methoxyphenyl]acetic Acid Weigh Weigh Sample ¹H: 5-10mg | ¹³C: 30-50mg Start->Weigh Solvent Add 0.6 mL Solvent (DMSO-d₆ preferred) Weigh->Solvent Dissolve Vortex / Sonicate (Ensure Homogeneity) Solvent->Dissolve Inspect Visual Inspection Clear Solution? Dissolve->Inspect Filter Filter through Glass Wool/PTFE Inspect->Filter No (Particulates) Transfer Transfer to 5mm NMR Tube (Height: 40-50 mm) Inspect->Transfer Yes Filter->Transfer QC Run Quick ¹H Scan Check Shimming & FWHM Transfer->QC Proceed Proceed to ¹³C / 2D Acquisition QC->Proceed Pass (FWHM < 1.0 Hz)

Fig 1: Logical workflow for NMR sample preparation and quality control validation.

Self-Validating Quality Control (QC)

A self-validating protocol prevents the waste of valuable instrument time, which is especially critical before initiating a long, overnight ¹³C acquisition[5],[6].

  • The QC Step: Always acquire a standard 1-scan or 8-scan ¹H NMR spectrum prior to setting up heteronuclear experiments.

  • Validation Metrics: Examine the Full Width at Half Maximum (FWHM) of the residual solvent peak (e.g., DMSO at 2.50 ppm). For a properly prepared and well-shimmed sample, the FWHM should be <1.0 Hz. If the peak is broad, split, or exhibits "shoulders," the sample preparation has failed (likely due to microscopic particulates or incorrect sample volume). The sample must be re-filtered or volume-adjusted before proceeding.

Predictive NMR Data for Validation

To immediately validate the compound's identity following the QC scan, cross-reference the acquired spectrum against the predictive chemical shifts for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

Table 3: Expected Chemical Shifts (in DMSO-d₆)
NucleusExpected Shift (δ, ppm)Multiplicity / IntegrationStructural Assignment
¹H ~12.21H, broad singlet-COOH (Carboxylic acid proton)
¹H 6.8 – 7.13H, multipletAromatic protons (H-2, H-5, H-6)
¹H ~3.73H, singlet-OCH₃ (Methoxy group)
¹H ~3.52H, singlet-CH₂- (Methylene bridge)
¹H ~1.39H, singlet-C(CH₃)₃ (tert-Butoxy methyls)
¹³C ~173.0Quaternary-COOH (Carbonyl carbon)
¹³C 145.0 – 150.0Quaternary (x2)Aromatic carbons attached to Oxygen
¹³C 112.0 – 128.0CH (x3), Quat (x1)Remaining Aromatic carbons
¹³C ~79.0Quaternary-C (CH₃)₃ (tert-Butoxy quaternary carbon)
¹³C ~56.0CH₃-OC H₃ (Methoxy carbon)
¹³C ~40.0CH₂-C H₂- (Methylene carbon)
¹³C ~28.5CH₃ (x3)-C(C H₃)₃ (tert-Butoxy methyl carbons)

References[2] NMR Sample Preparation: The Complete Guide. Organomation. https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide[3]Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. https://www.ucl.ac.uk/mathematical-physical-sciences/chemistry/research/facilities/nmr-facility/sample-preparation[1]A Comparative Guide to Deuterated Solvents for NMR Analysis. Benchchem. https://www.benchchem.com/protocol/deuterated-solvents-for-nmr-analysis[4]13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Benchchem. https://www.benchchem.com/protocol/13c-nmr-analysis-of-substituted-nitrobenzoates[5]NMR Experiments Guide. Boston University. https://www.bu.edu/chemistry/files/2014/08/NMR-Experiments-Guide.pdf[6]What is the minimum amount of a compound needed for proton and C13 NMR?. ResearchGate. https://www.researchgate.net/post/What_is_the_minimum_amount_of_a_compound_needed_for_proton_and_C13_NMR

Sources

Application

Application Note: Mild Catalytic Esterification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Executive Summary & Strategic Rationale 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is a highly valuable synthetic intermediate, predominantly utilized in the design and synthesis of selective Phosphodiesterase 4 (PDE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is a highly valuable synthetic intermediate, predominantly utilized in the design and synthesis of selective Phosphodiesterase 4 (PDE4) inhibitors[1]. The structural motif—a phenylacetic acid core decorated with a 3-tert-butoxy and 4-methoxy substitution—is critical for engaging the catalytic domain of PDE4 isoforms, which regulate intracellular cAMP levels in inflammatory and neurodegenerative pathways[1][2].

However, the esterification of this specific substrate presents a distinct chemoselectivity challenge. The tert-butoxy ether linkage is highly acid-labile. Traditional Fischer-Speier esterification, which relies on strong mineral acids (e.g., H₂SO₄, HCl) and elevated temperatures, inevitably triggers the cleavage of the tert-butyl ether via an Sₙ1 mechanism. This degradation pathway generates a stable tert-butyl cation, irreversibly converting the substrate into the undesired 3-hydroxy-4-methoxyphenylacetic acid derivative[3][4]. Therefore, a mild, neutral-pH catalytic approach is strictly required.

Mechanistic Rationale: The Modified Steglich Approach

To circumvent ether cleavage, we employ a modified Steglich esterification. This protocol utilizes a carbodiimide coupling reagent alongside 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst, allowing the reaction to proceed at room temperature under neutral conditions[5][6].

Expertise & Experience in Reagent Selection:

  • Coupling Agent (EDC·HCl vs. DCC): While N,N′-Dicyclohexylcarbodiimide (DCC) is the classical Steglich reagent, it generates dicyclohexylurea (DCU), a byproduct notoriously difficult to remove from the reaction mixture without extensive chromatography[7]. We mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting urea byproduct is highly water-soluble, enabling a self-validating, streamlined aqueous workup.

  • The Role of DMAP: DMAP is not merely a base; it is a critical nucleophilic acyl transfer catalyst. It reacts with the transient O-acylisourea intermediate much faster than the alcohol does, forming a highly reactive N-acylpyridinium active ester[5][8]. This kinetic intervention strictly prevents the irreversible 1,3-rearrangement of the O-acylisourea into an inert N-acylurea, ensuring near-quantitative ester yields[7].

Catalytic Pathway Visualization

Steglich_Mechanism Substrate Phenylacetic Acid Substrate O_Acyl O-Acylisourea Intermediate Substrate->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylpyridinium Active Ester O_Acyl->N_Acyl + DMAP Urea Water-Soluble Urea Byproduct O_Acyl->Urea Byproduct Release DMAP DMAP (Catalyst) DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Product Ester Product (Intact t-Bu Ether) N_Acyl->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product

DMAP-catalyzed Steglich esterification cycle preventing O-to-N acyl migration.

Data Presentation: Methodological Comparison

The following table summarizes the quantitative and qualitative outcomes of applying different esterification methodologies to 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid, highlighting the superiority of the modified Steglich protocol.

Esterification MethodReagents / CatalystReaction ConditionsTarget Ester Yieldt-Bu Ether CleavageWorkup Complexity
Fischer-Speier MeOH, H₂SO₄ (cat.)Reflux, 12 h< 10%> 85% (Sₙ1 cleavage)Low
Yamaguchi TCBC, Et₃N, DMAPTHF, RT, 4 h75 - 80%< 2%High (Salts/Chromatography)
Modified Steglich EDC·HCl, DMAPDCM, RT, 2-4 h> 90% None detected Low (Aqueous washes)

Experimental Protocol: Synthesis of Methyl 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetate

This protocol is designed as a self-validating system. The built-in analytical checkpoints and specific aqueous washes ensure that the purity of the product can be confirmed at each step without relying solely on downstream NMR analysis.

Materials Required:
  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (1.0 eq, 10.0 mmol, 2.38 g)

  • Anhydrous Methanol (3.0 eq, 30.0 mmol, 1.21 mL)

  • EDC·HCl (1.2 eq, 12.0 mmol, 2.30 g)

  • DMAP (0.1 eq, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:
  • Reaction Assembly: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (2.38 g) and anhydrous DCM (50 mL). Stir to dissolve.

  • Catalyst & Alcohol Addition: Add anhydrous methanol (1.21 mL) followed by the nucleophilic catalyst DMAP (0.12 g). Causality Note: Adding DMAP before the coupling agent ensures it is uniformly distributed to immediately intercept the O-acylisourea upon its formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (2.30 g) in portions over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate with 1% Acetic Acid).

    • Validation: The starting carboxylic acid will streak near the baseline (R_f ~ 0.1), while the target methyl ester will elute cleanly as a distinct, UV-active spot (R_f ~ 0.6). Proceed to workup only when the baseline spot is completely consumed.

  • Targeted Aqueous Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Wash 1 (Acidic): Wash the organic layer with 0.5 M HCl (2 × 30 mL). Causality Note: This step protonates and extracts the DMAP catalyst and any unreacted EDC·HCl into the aqueous phase.

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Causality Note: This removes any trace amounts of unreacted starting carboxylic acid.

    • Wash 3 (Neutral): Wash with brine (30 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester as a colorless to pale-yellow oil.

References

  • Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors ACS Publications[Link]

  • PDE4D: A Multipurpose Pharmacological Target PubMed Central (PMC)[Link]

  • Ether cleavage Wikipedia[Link]

  • Steglich Esterification Organic Chemistry Portal[Link]

  • Mechanism of the Steglich esterification with the GO/RGO ResearchGate[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry (RSC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid synthesis

Welcome to the technical support center for the synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Overview of Primary Synthetic Strategies

The synthesis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid, a valuable intermediate in pharmaceutical development, can be approached through several established routes. The choice of pathway often depends on the available starting materials, scale, and tolerance for specific reagents. The three most common strategies originate from a corresponding benzyl precursor or an acetophenone derivative.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions Start_Halide 3-(tert-Butoxy)-4-methoxy benzyl halide (X=Cl, Br) Start_Cyanide 3-(tert-Butoxy)-4-methoxy benzyl cyanide Start_Halide->Start_Cyanide NaCN, DMSO Grignard Grignard Formation + Carboxylation Start_Halide->Grignard 1. Mg, THF 2. CO2 Hydrolysis Nitrile Hydrolysis Start_Cyanide->Hydrolysis Start_Ketone 1-[3-(tert-Butoxy)-4-methoxy phenyl]ethan-1-one WK_Reaction Willgerodt-Kindler Reaction Start_Ketone->WK_Reaction Final_Product 2-[3-(tert-Butoxy)-4-methoxyphenyl] acetic Acid Grignard->Final_Product Hydrolysis->Final_Product WK_Reaction->Final_Product

Caption: Primary synthetic routes to the target phenylacetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My overall yield is consistently low after workup and purification. Where do I begin troubleshooting?

A1: A low overall yield is a common yet frustrating issue. The first step is to diagnose the root cause by analyzing a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) or, ideally, LC-MS. This will reveal if the issue is an incomplete reaction, the formation of side products, or loss during purification.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze Decision Identify Major Components Analyze->Decision Result1 High % of Starting Material Decision->Result1 Unreacted SM Result2 Significant Side Product(s) Decision->Result2 Impurities Result3 Product Loss During Workup Decision->Result3 Clean reaction, low recovery Action1 Incomplete Reaction: • Increase reaction time/temp • Check reagent quality/equivalents • Improve reagent activation Result1->Action1 Action2 Side Reaction Dominates: • Identify side product structure • Adjust reaction conditions (temp, solvent) • See specific Q&A below Result2->Action2 Action3 Mechanical Loss: • Optimize extraction pH • Avoid emulsion formation • Re-evaluate purification method Result3->Action3

Caption: A systematic workflow for diagnosing the cause of low yield.

Q2: I'm using the nitrile hydrolysis route from the benzyl cyanide, but the reaction stalls or gives a poor yield. What's going wrong?

A2: This is a frequent challenge. The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate, and forcing this second step to completion can be difficult.

  • Probable Cause 1: Incomplete Hydrolysis. The conversion of the intermediate amide to the carboxylate is often the rate-limiting step.

    • Solution: Ensure sufficiently harsh conditions. Basic hydrolysis using aqueous NaOH or KOH often requires prolonged heating at reflux (e.g., 6-12 hours).[1][2] If the reaction stalls, increasing the concentration of the base or extending the reflux time is necessary. A patent for a similar methoxyphenylacetic acid synthesis suggests reacting at 100-120°C.[3]

  • Probable Cause 2: Acid-Catalyzed Deprotection. The tert-butoxy protecting group is highly sensitive to acid. Using strong mineral acids like HCl or H2SO4 for hydrolysis will likely cleave this group, leading to the formation of 2-(3-hydroxy-4-methoxyphenyl)acetic acid.[1]

    • Solution: Strongly favor base-catalyzed hydrolysis. The hydroxide ion is a potent nucleophile for attacking the nitrile carbon, and the basic conditions preserve the tert-butoxy group.[2][4]

  • Probable Cause 3: Poor Solubility. As the reaction proceeds, the solubility of the organic starting material in the aqueous base may decrease.

    • Solution: Consider using a co-solvent system, such as a mixture of ethanol and water, to improve homogeneity.[1]

Q3: My Grignard reaction from the benzyl halide is sluggish, and the final yield after carboxylation is poor. How can I improve it?

A3: Grignard reactions require meticulous attention to detail, as they are highly sensitive to atmospheric moisture and impurities.[5]

  • Probable Cause 1: Ineffective Magnesium Activation. The reaction cannot initiate if the protective magnesium oxide layer is not breached.

    • Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium turnings. For particularly stubborn reactions, the preparation of "Turbo-Grignard" reagents using lithium chloride can significantly improve solubility and reactivity.[5]

  • Probable Cause 2: Side Reactions. The primary side reaction is Wurtz coupling, where two benzyl fragments couple to form a bibenzyl derivative. This is more prevalent with benzyl bromides and iodides.

    • Solution: Control the reaction temperature. Formation should be initiated at room temperature and then cooled if the reaction becomes too exothermic. Add the benzyl halide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration of the halide, which minimizes coupling.[5]

  • Probable Cause 3: Inefficient Carboxylation. The reaction of the Grignard reagent with CO2 can be inefficient.

    • Solution: Use a large excess of freshly crushed dry ice (solid CO2) and pour the Grignard solution onto it, rather than bubbling CO2 gas through the solution. This maximizes the surface area and concentration of CO2. Maintain a low temperature (-78 °C) during the addition to prevent side reactions, such as the addition of a second Grignard molecule to the initially formed carboxylate.[6]

Q4: I'm attempting the Willgerodt-Kindler reaction from the corresponding acetophenone, but the results are inconsistent. What are the key parameters?

A4: The Willgerodt-Kindler reaction is a powerful but often challenging transformation involving high temperatures and complex mechanistic steps.[7] It converts an aryl alkyl ketone into a terminal thioamide, which is then hydrolyzed to the carboxylic acid.[8][9]

  • Probable Cause 1: Suboptimal Reagents and Temperature. The classic conditions involve heating the ketone with elemental sulfur and an amine, typically morpholine, at high temperatures (130-160 °C).[10]

    • Solution: Ensure a sufficient excess of both sulfur and morpholine. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields in many cases.[7][10]

  • Probable Cause 2: Incomplete Hydrolysis of the Thioamide. The intermediate thioamide can be quite stable.

    • Solution: After the initial reaction, the thioamide must be hydrolyzed under vigorous conditions. This typically involves refluxing with a strong aqueous acid (e.g., 70% H2SO4) or a strong base (e.g., 40% NaOH solution). This step must be performed separately after the removal of the initial reaction solvents.

FAQs and Key Experimental Data

Q: Which synthetic route is generally preferred for this molecule? A: For laboratory-scale synthesis, the nitrile hydrolysis pathway (Route via Benzyl Cyanide) is often the most reliable and highest-yielding method. It avoids the stringent anhydrous conditions of the Grignard reaction and the harsh thermal conditions of the Willgerodt-Kindler reaction. Its primary vulnerability is the potential for incomplete hydrolysis, which can be overcome with optimized reaction time and temperature.

Q: What are the critical parameters for the basic hydrolysis of 3-(tert-Butoxy)-4-methoxybenzyl cyanide? A: The most critical parameters are temperature, reaction time, and the concentration of the base. A well-designed experiment will feature robust reflux and a reaction time sufficient to drive the hydrolysis of the intermediate amide.

ParameterRecommended RangeRationale & Key Considerations
Base NaOH or KOH (4-6 M)High concentration drives the reaction to completion. KOH is sometimes preferred for its higher solubility.
Solvent Aqueous or EtOH/H₂OA co-solvent can improve the solubility of the organic substrate.[1]
Temperature 90 - 110 °C (Reflux)Essential for overcoming the activation energy of both nitrile and amide hydrolysis.[2][11]
Time 6 - 24 hoursMonitor by TLC until the starting material and intermediate amide spots are no longer visible.
Workup Acidification to pH 1-2After cooling, slowly acidify with cold concentrated HCl or H₂SO₄ to precipitate the carboxylic acid product.[2][12]

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques should be used.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and the absence of major impurities. Key signals to look for are the singlet for the -CH₂- group (~3.6 ppm), the methoxy group (~3.9 ppm), the tert-butyl group (~1.4 ppm), and the aromatic protons.[13][14]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₃H₁₈O₄, MW: 238.28 g/mol ).[15]

  • Melting Point: A sharp melting point indicates high purity.

Q: Are there alternative protecting groups for the phenol that might be more robust? A: While the tert-butoxy group is common, its acid lability can be a drawback. If your synthesis requires strongly acidic steps, a benzyl (-Bn) or methoxymethyl (-MOM) ether could be considered. However, these require different deprotection strategies (e.g., hydrogenolysis for benzyl ethers) that would need to be integrated into your overall synthetic plan.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • University of Calgary. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Taylor, D. K. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7885.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]

  • Jensen, K. F., & McQuade, D. T. (2012). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • American Chemical Society. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation.
  • Michigan State University. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC.
  • Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • American Chemical Society. (2003). A Convenient Method for the Preparation of Inverted tert-Alkyl Carboxylates from Chiral tert-Alcohols by a New Type of Oxidation−Reduction Condensation Using 2,6-Dimethyl-1,4-benzoquinone. Journal of the American Chemical Society.
  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid in Polar Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and steric hurdles of formulating Biopharmaceutics Classification System (BCS) Class...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and steric hurdles of formulating Biopharmaceutics Classification System (BCS) Class II/IV-like molecules.

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid presents a classic solvation barrier. While it possesses a polar, ionizable headgroup, its bulky aromatic substitutions aggressively resist aqueous integration. This guide provides mechanistic insights, self-validating protocols, and decision workflows to systematically overcome its poor solubility in polar media.

Section 1: Mechanistic Causality of Poor Polar Solvation

Q: Why does 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid exhibit such extreme hydrophobicity despite having a polar carboxylic acid group?

A: The solubility of phenylacetic acid derivatives is dictated by the delicate thermodynamic balance between their hydrophilic functional groups and their hydrophobic bulk ()[1].

In this specific molecule, the acetic acid moiety provides a site for hydrogen bonding. However, the tert-butoxy group at the 3-position is exceptionally bulky and lipophilic. This branched aliphatic group creates a massive steric shield that disrupts the hydrogen-bond network of water (and polar organic solvents like methanol). The disruption imposes a high entropic penalty for cavity formation within the solvent. Consequently, the hydrophobic effect dominates, driving the drug molecules to self-associate into a crystalline lattice rather than dissolve.

Section 2: pH-Driven Solubilization & Salt Formation

Q: What is the most thermodynamically efficient way to force this molecule into an aqueous solution?

A: Ionization via pH adjustment is the most direct approach for acidic compounds ()[2]. The carboxylic acid group on the phenylacetic acid scaffold typically has a pKa of approximately 4.3 to 4.5. By raising the pH of the media to at least 2 units above the pKa (i.e., pH > 6.5), you ensure >99% deprotonation. The resulting carboxylate anion interacts strongly with water via ion-dipole interactions, drastically lowering the free energy of solvation and increasing solubility exponentially.

Protocol 1: Self-Validating Equilibrium Solubility Profiling

Objective: Determine the intrinsic solubility ( S0​ ) and validate the transition from the unionized to the ionized state.

  • Preparation: Prepare three 50 mM buffer solutions: Acetate (pH 4.0), Phosphate (pH 6.8), and Borate (pH 9.0).

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid powder to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step A (Adsorption Check): Discard the first 1 mL of filtrate. Analyze the next 1 mL and compare it to a subsequent 1 mL fraction via HPLC-UV. If concentrations match, filter adsorption is negligible.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm).

  • Self-Validation Step B (Solid-State Verification): Recover the residual solid from the pH 4.0 and pH 9.0 vials. Analyze via Powder X-Ray Diffraction (PXRD) to confirm that the undissolved material has not undergone an unexpected polymorphic transition or formed a poorly soluble salt form, which would invalidate the solubility reading.

Section 3: Cyclodextrin Complexation for Neutral pH Requirements

Q: If my downstream assay requires a physiological pH (pH 7.4) but the drug still precipitates, or if I need to dissolve it in a unbuffered aqueous vehicle, what is the next logical step?

A: Host-guest complexation using Cyclodextrins (CDs). Because the tert-butoxy group is highly lipophilic and sterically demanding, it acts as an ideal "guest" for the hydrophobic internal cavity of a cyclodextrin molecule ()[3]. For bulky branched groups, β -cyclodextrin (7 glucopyranose units) or γ -cyclodextrin (8 units) are preferred over α -cyclodextrin. The larger cavity diameter (6.0–6.5 Å for β -CD) accommodates the tert-butyl moiety more effectively, shielding the hydrophobic region from the polar media.

Protocol 2: Preparation and Validation of a Ternary Inclusion Complex

Objective: Solubilize the API using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) and a water-soluble polymer to synergistically enhance complexation efficiency ()[4].

  • Solution Preparation: Dissolve HP- β -CD (10% w/v) in Milli-Q water. Add 0.1% w/v Hydroxypropyl Methylcellulose (HPMC) as a ternary auxiliary agent to stabilize the complex.

  • API Addition: Add the API in a 1:1 molar ratio to the HP- β -CD.

  • Complexation: Sonicate the mixture for 30 minutes in a chilled water bath (to prevent thermal degradation), followed by magnetic stirring for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed API.

  • Self-Validation Step (Phase Solubility Diagram): To prove true inclusion complexation (and not just micellar suspension), prepare a series of vials with increasing HP- β -CD concentrations (0 to 50 mM). Plot API solubility vs. CD concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex, validating the mechanistic pathway ()[5].

Section 4: Quantitative Data & Strategy Selection

The table below summarizes expected solubility enhancements based on empirical data for bulky phenylacetic acid derivatives.

Solubilization StrategyMedia CompositionExpected Solubility IncreaseMechanism of ActionPrimary Limitation
Baseline (Intrinsic) Water (pH 3.0)1x (Reference, <0.05 mg/mL)N/AHigh thermodynamic barrier
pH Adjustment Phosphate Buffer (pH 7.4)50x - 100xDeprotonation & ion-dipole bondingPrecipitation upon pH drop
Co-solvency 20% v/v DMSO in Water10x - 20xReduction of dielectric constantCytotoxicity in cell assays
Complexation 10% w/v HP- β -CD20x - 40xHydrophobic cavity encapsulationBulky groups may limit fit
Micellization 1% w/v Tween 8015x - 30xPartitioning into micelle coreSurfactant-induced hemolysis
Section 5: Troubleshooting Workflow Diagram

To systematically approach the solubility optimization of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid without wasting API, follow this logical decision tree.

SolubilityWorkflow Start Poor Aqueous Solubility 2-[3-(t-Butoxy)-4-methoxyphenyl]acetic Acid Step1 Assess pH Sensitivity (pKa ~4.5) Start->Step1 Initial Screen PathA pH Adjustment (pH > 6.5) Step1->PathA Assay tolerates high pH PathB Neutral/Acidic pH Required Step1->PathB Assay requires physiological pH Success Target Solubility Achieved (>1 mg/mL) PathA->Success Deprotonation (Salt Form) Step2 Evaluate Co-solvents (e.g., DMSO, PEG400) PathB->Step2 Add Co-solvents Step3 Cyclodextrin Complexation (HP-β-CD or γ-CD) Step2->Step3 Toxicity/Precipitation limits Step2->Success Sufficient Solubilization Step3->Success Inclusion Complex Formation Micelles Surfactant Micellization (e.g., Tween 80) Step3->Micelles Steric hindrance prevents fit Micelles->Success Micellar Encapsulation

Caption: Decision workflow for solubilizing bulky phenylacetic acid derivatives in polar media.

References
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Gracin, S., & Rasmuson, Å. C. (2002). Journal of Chemical and Engineering Data. URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. URL:[Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Brazilian Journal of Pharmaceutical Sciences (SciELO). URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Yordanov, Y. (2013). Journal of Chemistry (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preserving the tert-Butyl Ether in 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Reactions

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing synthetic workflows involving 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing synthetic workflows involving 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid .

A persistent challenge when functionalizing the acetic acid moiety of this compound is the unintended deprotection of the tert-butyl (t-Bu) ether at the 3-position. This guide provides mechanistic insights, validated troubleshooting FAQs, and robust protocols to ensure structural integrity during your syntheses.

Part 1: Mechanistic Overview & Logical Relationships

To prevent the loss of the tert-butyl group, it is critical to understand the mechanism of its cleavage. The tert-butyl ether is highly susceptible to acid-catalyzed degradation.

Mechanism A Protonation of Ether Oxygen B Formation of Oxonium Ion A->B C Heterolytic C-O Bond Cleavage B->C D tert-Butyl Cation (SN1 Intermediate) C->D E Phenol Derivative + Isobutylene D->E

Logical sequence of the acid-catalyzed SN1 cleavage of tert-butyl ethers.

Part 2: Troubleshooting FAQs

Q1: Why does my tert-butyl ether group cleave during standard carboxylic acid activation? A1: The cleavage of tert-butyl ethers is strictly governed by the unimolecular SN1 mechanism[1]. When exposed to Brønsted acids (e.g., HCl, TFA) or strong Lewis acids, the ether oxygen acts as a Lewis base and is reversibly protonated. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the C-O bond readily undergoes rate-limiting heterolytic cleavage[2]. Standard acid activation methods—such as using thionyl chloride ( SOCl2​ ), which generates HCl gas as a byproduct—create a highly acidic microenvironment that rapidly drives this SN1 cleavage, leaving you with the deprotected 3-hydroxy derivative[3].

Q2: How can I perform amide couplings without losing the tert-butyl ether? A2: To preserve the ether, you must avoid acidic conditions entirely. We recommend using mild, base-promoted coupling reagents such as HATU or EDC/HOBt in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[4]. Causality: DIPEA serves a dual purpose; it deprotonates the carboxylic acid to facilitate activation and acts as an aggressive acid scavenger, neutralizing any trace protons in the system. This effectively shuts down the SN1 cleavage pathway.

Q3: What is the best approach for esterifying the acetic acid moiety? A3: Traditional Fischer esterification is strictly contraindicated, as the catalytic strong acids (e.g., H2​SO4​ ) will rapidly cleave the t-Bu group[5]. Instead, utilize Steglich esterification conditions (DCC and DMAP in DCM). Alternatively, you can form the carboxylate salt using K2​CO3​ and react it directly with an alkyl halide. Both methods operate under neutral to basic conditions, ensuring complete preservation of the ether.

Q4: Can I use Lewis acids for downstream transformations on this molecule? A4: Extreme caution is required. Strong Lewis acids (e.g., BBr3​ , AlCl3​ ) coordinate strongly to the ether oxygen and will induce cleavage just as effectively as Brønsted acids. If a Lewis acid is mandatory for a subsequent step, opt for milder variants like ZnBr2​ , though even these can cause slow, time-dependent cleavage and require rigorous optimization of reaction times and temperatures[6].

Part 3: Reaction Condition Selection Workflow

Workflow Start 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Reaction Planning Amide Amide Formation Start->Amide Ester Esterification Start->Ester Amide_Safe Safe: HATU/DIPEA (Base-promoted) Amide->Amide_Safe Amide_Danger Danger: SOCl2 (Generates HCl) Amide->Amide_Danger Ester_Safe Safe: Steglich (DCC/DMAP) Ester->Ester_Safe Ester_Danger Danger: Fischer (H2SO4/MeOH) Ester->Ester_Danger

Workflow for selecting reaction conditions to preserve the tert-butyl ether moiety.

Part 4: Validated Experimental Protocols
Protocol 1: Mild Amide Coupling (HATU/DIPEA)

Self-Validating System: The continuous presence of excess DIPEA ensures the reaction pH remains >8 (verifiable via wet pH paper on an aliquot), intrinsically preventing acid-catalyzed ether cleavage.

  • Preparation: Dissolve 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature. (Causality: This step establishes the basic environment required to protect the tert-butyl ether and prepares the carboxylate for nucleophilic attack on the coupling reagent).

  • Activation: Add HATU (1.1 eq) in one continuous portion. Stir for 15 minutes. The mixture will transition to a pale yellow color, visually indicating the successful formation of the active HOAt ester.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Validation & Workup: Monitor completion via LC-MS. Quench with saturated aqueous NaHCO3​ and extract with EtOAc. (Causality: The basic quench further ensures the ether remains intact during the aqueous isolation phase).

Protocol 2: Steglich Esterification (DCC/DMAP)

Self-Validating System: The precipitation of white dicyclohexylurea (DCU) serves as a visual confirmation that the carboxylic acid activation and subsequent esterification are proceeding successfully.

  • Preparation: Dissolve the starting acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 eq). (Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, vastly accelerating the reaction rate compared to DCC alone and preventing side reactions).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. (Causality: Lowering the temperature suppresses the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct).

  • Coupling: Add DCC (1.1 eq) dropwise as a concentrated solution in DCM.

  • Maturation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Filter the white DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (briefly, <1 min to avoid ether cleavage), followed immediately by saturated NaHCO3​ , and dry over Na2​SO4​ .

Part 5: Quantitative Data Summary

The following table summarizes the stability of the tert-butyl ether moiety on the 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid scaffold under various standard reaction environments.

Reaction ConditionReagents / Environmenttert-Butyl Ether StabilityPrimary Outcome
Fischer Esterification MeOH, H2​SO4​ (cat.), RefluxCleaved (<5 min) Rapid formation of 3-hydroxy-4-methoxyphenylacetate
Acid Chloride Formation SOCl2​ , DCM, RefluxCleaved / Degraded HCl byproduct drives complete SN1 cleavage
Steglich Esterification DCC, DMAP, DCM, 25 °CStable (>99%) High yield of desired ester; ether preserved
Mild Amide Coupling HATU, DIPEA, DMF, 25 °CStable (>99%) High yield of desired amide; ether preserved
TFA Deprotection 20% TFA in DCM, 25 °CCleaved (~30 min) Quantitative removal of t-Bu group
Lewis Acid Exposure ZnBr2​ , DCM, 25 °CVariable Slow cleavage; requires careful temporal monitoring
Part 6: References
  • Ether cleavage - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Cleavage of Ethers Source: Longdom Publishing URL:[Link]

  • Cleavage of Ethers with Acids Source: Organic Chemistry Tutor URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: MDPI URL:[Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield losses and purity drops when scaling up syntheses in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield losses and purity drops when scaling up syntheses involving tert-butoxy-protected phenylacetic acid intermediates. This guide is designed to provide you with a deep mechanistic understanding of the compound's vulnerabilities, alongside self-validating protocols to guarantee >99.5% stability during long-term storage.

Mechanistic Insight: The "Why" Behind the Degradation

To stop degradation, we must first understand its causality. The tert-butyl ether is generally a robust protecting group under basic or neutral conditions. However, it is highly susceptible to acid-catalyzed nucleophilic substitution or E1 elimination (cleavage)[1].

The fundamental instability of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid arises from its bifunctional nature. The molecule contains both a vulnerable tert-butoxy ether and a native carboxylic acid moiety. When exposed to thermal stress or trace moisture, the carboxylic acid acts as an internal proton source. This triggers an intramolecular or intermolecular proton-transfer catalysis[2], protonating the ether oxygen.

The molecule then undergoes an E1-type elimination, releasing a highly stable tert-butyl cation that rapidly deprotonates to form volatile isobutylene gas. The resulting degradant is the des-alkylated phenol: 2-(3-hydroxy-4-methoxyphenyl)acetic acid . Because this reaction generates a phenol and consumes no acid, the local acidic environment persists, making the degradation strictly autocatalytic .

Mechanism A Intact Molecule (t-Butoxy Ether) B Protonation (Autocatalysis from COOH) A->B Heat/Moisture C t-Butyl Cation Intermediate B->C C-O Cleavage D Isobutylene Gas (Elimination) C->D -H+ E Phenolic Degradant (OH Formation) C->E Phenol Release

Autocatalytic E1 cleavage of the tert-butoxy group yielding isobutylene and a phenol.

Troubleshooting Guides & FAQs

Q1: My batch degraded by 5% over a month at room temperature, even though it was sealed in a glass vial. Why? A1: Physical sealing is insufficient if the initial moisture content of the powder is not strictly controlled. Trace water acts as a highly efficient proton shuttle between the carboxylic acid and the tert-butoxy oxygen, dramatically lowering the activation energy for ether cleavage. Even standard, un-protected phenylacetic acid derivatives require strict moisture control for long-term stability[3]. You must dry the compound to <0.1% moisture via lyophilization before sealing.

Q2: What are the early analytical warning signs of thermal degradation? A2: The most definitive physical marker is the evolution of isobutylene gas, which can cause sealed vials to pressurize or "pop" upon opening. Analytically, you should monitor the loss of the massive tert-butyl singlet in 1 H-NMR and the appearance of a significantly more polar peak in Reverse-Phase HPLC (RP-HPLC). See the Data Presentation section below for exact quantitative markers.

Q3: Can I temporarily convert the compound to a salt to prevent autocatalysis during storage? A3: Yes. Storing the compound as a sodium or potassium salt entirely halts the autocatalytic degradation pathway because the carboxylate anion cannot donate a proton. However, if your downstream synthesis requires the free acid, salt formation adds an extra acidification and extraction step later on. If this re-acidification is not performed strictly at 0°C, the exothermic heat of neutralization can inadvertently trigger the exact cleavage you are trying to avoid. For the free acid, cryogenic, anhydrous storage is the most reliable approach.

Data Presentation: Analytical Markers & Kinetics

To accurately track the integrity of your material, rely on the following validated analytical markers.

Table 1: Quantitative Analytical Markers for Degradation

Analytical TechniqueIntact Molecule (Target)Degraded Phenol (Product)Isobutylene (Byproduct)
1 H-NMR (DMSO- d6​ ) 9H singlet at ~1.35 ppmAbsent6H multiplet at ~1.7 ppm (if trapped)
RP-HPLC (C18 Column) Retention Time: ~8.5 minRetention Time: ~5.2 min (More polar)N/A (Volatile gas)
Mass Spectrometry (ESI-) [M-H] m/z = 237.1[M-H] m/z = 181.0N/A

Table 2: Accelerated Degradation Kinetics Profile

Storage ConditionMoisture Content% Degradation (1 Month)% Degradation (6 Months)
-20°C, Argon (Ideal) < 0.1%< 0.1%< 0.1%
25°C, Ambient Air ~ 2.0%4.5%28.0%
40°C, 75% RH (Stress) > 5.0%18.2%> 85.0%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. You do not proceed to the next step until the current step's analytical threshold is met.

Protocol 1: Self-Validating Lyophilization and Inert Packaging

Causality: Removing water eliminates the proton-shuttling mechanism required for low-temperature autocatalysis. Argon is heavier than nitrogen, providing a superior, dense blanket against atmospheric moisture during the sealing process.

  • Solubilization & Freezing: Dissolve the purified compound in LC-MS grade Acetonitrile/Water (1:1). Flash-freeze the solution immediately in a dry ice/acetone bath. (Note: Flash-freezing prevents the concentration-dependent acid catalysis that occurs during slow freezing).

  • Primary Drying: Apply high vacuum (< 0.1 mbar) at -20°C for 24 to 48 hours.

  • Moisture Validation (Self-Validation Step): Pull a 10 mg aliquot and perform Karl Fischer titration. The process cannot proceed unless moisture is <0.1%. If >0.1%, repeat the primary drying phase.

  • Argon Backfilling: Break the vacuum with high-purity Argon gas (99.999%).

  • Sealing and Storage: Transfer the powder to amber glass vials, purge the headspace with Argon, and seal with PTFE-lined caps. Store immediately at -20°C in a desiccated secondary container.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step2->Step1 Fail (>0.1%) Step3 3. Lyophilization 24-48h High Vacuum Step2->Step3 Pass (<0.1%) Step4 4. Argon Backfilling Inert Atmosphere Step3->Step4 Step5 5. Cryogenic Storage -20°C, Desiccated Step4->Step5 Step6 6. Periodic QC HPLC/NMR at 3, 6, 12 Months Step5->Step6 Step6->Step5 Stable

Closed-loop, self-validating workflow for the preparation and long-term storage of the compound.

Protocol 2: Accelerated Stability Testing (AST) Workflow

Causality: Using the methoxy group as an internal NMR standard allows for highly precise quantification of dealkylation without relying on external calibration curves, which can introduce volumetric errors.

  • Sample Preparation: Prepare five identical aliquots (50 mg each) of the dried compound in sealed vials.

  • Thermal Stress: Place the vials in a controlled environmental chamber set to 40°C / 75% Relative Humidity.

  • Time-Course Sampling: Pull one vial at Days 0, 7, 14, 21, and 28.

  • Quantitative Analysis (Self-Validation Step): Dissolve the stressed sample in anhydrous DMSO- d6​ and acquire a quantitative 1 H-NMR spectrum. Integrate the tert-butyl singlet (9H, ~1.35 ppm) against the methoxy singlet (3H, ~3.8 ppm). Because the methoxy group is thermally stable under these conditions, any reduction in the 9:3 integration ratio directly quantifies the exact percentage of thermal dealkylation.

References

  • Title: Material Safety Data Sheet - Phenylacetic acid[3] Source: coleparmer.com URL: [Link]

  • Title: Ether cleavage - Wikipedia[1] Source: wikipedia.org URL: [Link]

  • Title: A mechanism for efficient proton-transfer catalysis. Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid[2] Source: cdnsciencepub.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution Issues for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Impurities

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues encountered during the analysis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid and its related subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues encountered during the analysis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. The narrative is structured to explain the "why" behind each troubleshooting step, ensuring a robust understanding and effective implementation.

I. Understanding the Challenge: Co-elution in Impurity Profiling

In pharmaceutical analysis, accurately quantifying impurities is critical for ensuring the safety and efficacy of an active pharmaceutical ingredient (API).[1][2] Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant obstacle to achieving this.[3] It can lead to inaccurate quantification and misidentification of impurities, potentially masking a critical quality attribute of the drug substance.[3]

The subject of this guide, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid, is an organic molecule with a carboxylic acid functional group, making it an ionizable compound. Its impurities are likely to have similar structural backbones and, consequently, similar physicochemical properties, predisposing them to co-elution during reversed-phase HPLC analysis.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues in a progressive manner, from initial system checks to advanced method development strategies.

Q1: My chromatogram shows a shoulder on the main peak, or two peaks that are not baseline-resolved. What is the first thing I should check?

A1: Verify System Performance and Peak Purity.

Before making any changes to the method, it's crucial to confirm that the issue is not with the HPLC system itself. Co-elution can sometimes be mimicked by system-related problems.[4]

  • Initial System Suitability Checks:

    • Peak Shape of a Standard: Inject a well-characterized standard compound. If it also shows poor peak shape (fronting, tailing, or splitting), this points to a system issue rather than co-elution.

    • System Pressure: A fluctuating pressure can indicate pump issues or leaks, while an unusually high backpressure might suggest a blockage or column frit contamination.

    • Detector Assessment: Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. If the spectra across the peak are not homogenous, it's a strong indication of co-eluting species.[3]

  • Common Causes of Poor Peak Shape Mimicking Co-elution:

    • Column Contamination or Degradation: The column may be fouled with strongly retained compounds from previous injections.

    • Mismatched Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[4]

Q2: I've confirmed my system is working correctly. How can I start to resolve the co-eluting peaks?

A2: Manipulate the Mobile Phase pH.

For ionizable compounds like 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid, the pH of the mobile phase is one of the most powerful tools to influence selectivity (the separation between peaks).[5][6] The retention of acidic and basic compounds is highly dependent on their ionization state.[7]

  • The "pH 2 Rule": To achieve consistent retention and sharp peaks for an acidic compound, it is generally recommended to set the mobile phase pH at least two units below the compound's pKa.[6] This ensures the analyte is in a single, non-ionized form.

  • Systematic pH Screening:

    • Determine the pKa of your main compound and, if known, the impurities.

    • Prepare a series of mobile phases with different pH values. Good buffering is essential for reproducibility.[6]

    • Run your analysis at each pH and observe the change in retention time and resolution. You will likely see significant shifts in the elution order and separation of the impurities.

Buffer SystemEffective pH RangeSuitability for LC-MS
Phosphate Buffer2.1 - 3.1, 6.2 - 8.2No (non-volatile)
Formate Buffer2.8 - 4.8Yes (volatile)
Acetate Buffer3.8 - 5.8Yes (volatile)

Causality: By changing the pH, you alter the degree of ionization of the acidic and basic functional groups on the analyte and impurities. This changes their overall polarity and how they interact with the stationary phase, thus affecting their retention times differently and enabling separation.[5][6]

Q3: I've tried adjusting the pH, but the resolution is still not optimal. What's the next logical step?

A3: Optimize the Organic Modifier and Gradient Profile.

The type and concentration of the organic solvent in the mobile phase, as well as the gradient elution profile, are critical for achieving good resolution, especially in complex impurity profiles.[8][9]

  • Changing the Organic Modifier:

    • The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

    • These solvents have different selectivities. If you are using ACN, try switching to MeOH, or even a ternary mixture of water, ACN, and MeOH. This can alter the interactions between the analytes and the stationary phase, often leading to changes in elution order and improved separation.

  • Modifying the Gradient:

    • Scouting Gradient: A good starting point for method development is a "scouting" gradient, for example, a linear gradient from 5% to 95% organic modifier over 10-15 minutes.[10]

    • Shallow Gradient: If co-elution occurs, a shallower gradient will increase the time the analytes spend in the "elution window," providing more opportunity for separation.[4] For example, if your peaks of interest elute between 40% and 50% B, you could run a gradient segment from 35% to 55% B over a longer period.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can also improve the resolution of closely eluting peaks.

Experimental Protocol: Gradient Optimization
  • Initial Run: Perform a fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution composition of the main peak and impurities.

  • Calculate Elution Composition: Note the time (t) at which the co-eluting peaks elute. The approximate %B can be calculated.

  • Design a Shallow Gradient: Create a new gradient that is shallower around the elution composition. For example, if the peaks elute at an estimated 60% B, design a gradient from 50% to 70% B over 20 minutes.

  • Analyze and Refine: Run the new gradient and assess the resolution. Further small adjustments to the slope or the introduction of isocratic holds may be necessary.

Q4: I'm still facing co-elution issues. Should I consider changing the column?

A4: Yes, changing the stationary phase chemistry is a powerful way to alter selectivity.

If mobile phase optimization is insufficient, the next step is to explore different column chemistries. The stationary phase is a critical factor influencing the separation.[11]

  • Common Reversed-Phase Columns:

    • C18 (ODS): The most common and a good starting point.[11] Provides high hydrophobicity.

    • C8: Less hydrophobic than C18, which can be useful for more polar compounds.

    • Phenyl: Offers alternative selectivity due to π-π interactions with aromatic rings in the analytes.[11] This can be particularly effective for separating compounds with aromatic moieties.

    • Polar-Embedded/Endcapped: These columns have polar groups embedded in the stationary phase, which can provide different selectivity for polar compounds and reduce peak tailing for basic analytes.

  • Systematic Column Screening:

    • Select a few columns with different stationary phase chemistries (e.g., a C18, a C8, and a Phenyl-Hexyl).

    • Run your optimized mobile phase and gradient on each column.

    • Compare the chromatograms to identify the column that provides the best selectivity for your critical pair of co-eluting peaks.

Diagram: Systematic Approach to Troubleshooting Co-elution

Troubleshooting_Workflow A Co-elution Observed B Verify System Suitability (Pressure, Peak Shape, Purity) A->B C System OK? B->C D Troubleshoot System (Column, Leaks, Detector) C->D No E Optimize Mobile Phase pH C->E Yes F Resolution Adequate? E->F G Optimize Organic Modifier & Gradient Profile F->G No L Method Resolved F->L Yes H Resolution Adequate? G->H I Change Column Chemistry (C18, C8, Phenyl, etc.) H->I No H->L Yes J Resolution Adequate? I->J K Further Method Development (Temperature, Flow Rate) J->K No J->L Yes K->L

Caption: A systematic workflow for resolving HPLC co-elution issues.

III. Advanced Considerations

  • Temperature: Changing the column temperature can sometimes fine-tune selectivity. Higher temperatures decrease mobile phase viscosity, which can improve efficiency and alter retention times.

  • Forced Degradation Studies: Understanding the potential degradation products of your API is crucial. Forced degradation studies (e.g., acid, base, peroxide, heat, light) can help you identify and track potential impurities that might co-elute with process-related impurities.[2]

IV. Conclusion

Resolving co-elution in HPLC is a systematic process of elimination and optimization. By first ensuring your system is performing correctly and then methodically adjusting mobile phase pH, organic modifier, gradient, and stationary phase chemistry, you can achieve the necessary resolution for accurate impurity profiling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid. Each step is grounded in the fundamental principles of chromatography, and understanding these principles is key to efficient and successful method development.

References

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Retrieved from [Link]

  • ALWSCI. (2026, April 7). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI News. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Pharmaguideline. (2020, July 11). Analytical Method Development for New Products: Assay and Related Substances. Pharmaguideline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Amerigo Scientific. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • Patel, K., et al. (2025, December 21). Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance. ResearchGate. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Waters. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]

  • YMC Europe. (n.d.). Reversed Phase Columns | HPLC | UHPLC. YMC Europe. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Biocompare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Retrieved from [Link]

  • Annadi, R. R., et al. (2023). Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products. Frontiers in Chemistry. Retrieved from [Link]

  • Kovačević, I., et al. (2022, March 4). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Waters Corporation. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2006, April 9). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Waters. (n.d.). Gradient Method Scaling for Life Cycle Management of a USP Impurities Method. Waters. Retrieved from [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Li, Y., et al. (2014). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Agilent. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. The Good Scents Company. Retrieved from [Link]

  • FAO. (n.d.). HPLC Method for Flavourings. FAO. Retrieved from [Link]

  • ChemBK. (2024, April 11). 2-(3-Methoxyphenyl)acetic acid. ChemBK. Retrieved from [Link]

  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. Retrieved from [Link]

  • CERI. (2011, October 11). 逆相HPLC分析のノウハウ一挙公開2011! 未公開情報も満載!!. CERI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with steric hindrance in cross-coupling reactions involving 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid. Our focus is to provide not just protocols, but a deep-seated understanding of the "why" behind experimental choices, ensuring your success in synthesizing complex molecules.

Troubleshooting Guide: A Proactive Approach to Common Hurdles

Cross-coupling reactions with sterically encumbered substrates like 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid often present unique challenges. The bulky tert-butoxy group ortho to the acetic acid moiety can significantly impede the approach of coupling partners to the catalytic center. This guide is designed to address the most common issues encountered in the lab.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid and a boronic acid, but I am observing very low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in sterically hindered Suzuki-Miyaura couplings is often due to an inefficient catalyst system that struggles with the bulky substrates.[1][2] Here are some strategies to address this:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Switch to bulkier, more electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig families are designed to promote oxidative addition and reductive elimination with hindered substrates.[1][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME.[2][4]

  • Catalyst Choice: Instead of generating the active Pd(0) species in situ, consider using a pre-formed catalyst, which can be more efficient.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.[1] Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]

  • Solvent System: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[1] Aprotic polar solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or N,N-dimethylformamide (DMF) are often effective.[5]

  • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically demanding oxidative addition.[6] However, be mindful of potential side reactions like decarboxylation at elevated temperatures.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand SPhos, XPhos, RuPhos, BI-DIMEBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1][3]
Base K₃PO₄, Cs₂CO₃, t-BuOKActivates the boronic acid for transmetalation.[1]
Solvent 1,4-Dioxane, 2-MeTHF, TolueneAprotic solvents that are generally good for Suzuki couplings.
Temperature 80-120 °CHigher temperatures may be needed to overcome steric hindrance.

Issue 2: Competing Decarboxylation of the Starting Material

Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material, 2-(tert-butoxy)-1-methoxy-4-methylbenzene. How can I minimize this side reaction?

Answer: The carboxylic acid moiety in your starting material is susceptible to decarboxylation, especially at elevated temperatures and in the presence of a base.[7][8] This is a known challenge with phenylacetic acids.[9] Here’s how to address it:

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. This can be facilitated by a more active catalyst system (see Issue 1).

  • Choice of Base: While a base is necessary for the Suzuki coupling, a very strong base or prolonged heating can promote decarboxylation. Experiment with milder bases like K₂CO₃ if your system allows.

  • Consider Decarboxylative Cross-Coupling: Instead of fighting the decarboxylation, you can embrace it. Decarboxylative cross-coupling is a powerful strategy where the carboxylic acid itself acts as a leaving group.[7][10] This approach directly couples the aryl group with your desired partner, releasing CO₂. This often requires a different catalyst system, sometimes involving copper or silver co-catalysts.[7][11]

Frequently Asked Questions (FAQs)

Q1: How exactly does steric hindrance from the tert-butoxy group affect the catalytic cycle of a cross-coupling reaction?

A1: The bulky tert-butoxy group ortho to the reacting site creates a "steric shield" that primarily impacts two key steps in the catalytic cycle:

  • Oxidative Addition: This is the initial step where the aryl halide (or pseudohalide) adds to the Pd(0) catalyst. The bulky substituent can hinder the approach of the palladium complex to the carbon-halogen bond, slowing down this crucial activation step.

  • Reductive Elimination: This is the final, product-forming step where the two coupled fragments are eliminated from the palladium center. Steric congestion around the metal center can make it difficult for the molecule to adopt the necessary conformation for reductive elimination, thus slowing down catalyst turnover.

Bulky, electron-rich phosphine ligands are designed to counteract these effects.[3][12] Their large size promotes the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is more accessible for oxidative addition.[1] They also accelerate the reductive elimination step.[1]

Steric_Hindrance_Effect cluster_0 Standard Conditions cluster_1 Optimized Conditions (Bulky Ligands) SA Oxidative Addition (Slowed) TR Transmetalation SA->TR Catalytic Cycle SR Reductive Elimination (Slowed) TR->SR Catalytic Cycle SR->SA Catalytic Cycle Steric_Hindrance Steric Hindrance Steric_Hindrance->SA Steric_Hindrance->SR OA Oxidative Addition (Accelerated) OT Transmetalation OA->OT Catalytic Cycle OR Reductive Elimination (Accelerated) OT->OR Catalytic Cycle OR->OA Catalytic Cycle Bulky_Ligand Bulky Ligand Bulky_Ligand->OA Bulky_Ligand->OR

Caption: Impact of steric hindrance on the catalytic cycle.

Q2: Can I use 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid directly in a Buchwald-Hartwig amination?

A2: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, directly using a carboxylic acid is not the standard protocol.[13][14] The reaction typically involves an aryl halide or triflate and an amine. To utilize your starting material in a Buchwald-Hartwig type reaction, you would first need to convert the carboxylic acid into a suitable leaving group. One common strategy is to convert the phenylacetic acid to an aryl halide (e.g., via a Hunsdiecker-type reaction) or an aryl triflate.

Alternatively, recent advancements in catalysis have explored decarboxylative amination reactions, though these are less common and may require specific catalyst systems. For a more reliable approach, converting the carboxylic acid to a halide is recommended before attempting the Buchwald-Hartwig amination. Large, bulky phosphine ligands are also crucial for the success of sterically hindered Buchwald-Hartwig couplings.[15][16]

Q3: I am considering a Sonogashira coupling. What specific challenges should I anticipate with my substrate?

A3: The Sonogashira coupling, which joins terminal alkynes with aryl halides, faces similar challenges with sterically hindered substrates.[17][18] The bulky tert-butoxy group can hinder the oxidative addition of the corresponding aryl halide to the palladium catalyst.[19]

To overcome this, consider the following:

  • Copper-Free Conditions: While traditional Sonogashira couplings use a copper co-catalyst, this can lead to the unwanted homo-coupling of the alkyne (Glaser coupling).[6] For sterically demanding substrates where the desired reaction is slow, this side reaction can become significant. Copper-free protocols, often employing more active palladium catalysts and bulky phosphine ligands, can mitigate this issue.[20]

  • Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands are beneficial.[21] For Sonogashira reactions, ligands like P(t-Bu)₃ have shown to be effective.[19]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and can also serve as the solvent.[18]

Q4: Can you provide a general workflow for optimizing a cross-coupling reaction with a new, sterically hindered substrate like mine?

A4: Absolutely. A systematic approach is key to success.

Optimization_Workflow Start Start with a known, robust catalyst system (e.g., Pd(OAc)₂ / SPhos) Screen_Ligands Screen a panel of bulky phosphine ligands (XPhos, RuPhos, etc.) and NHC ligands. Start->Screen_Ligands Screen_Bases Optimize the base (K₃PO₄, Cs₂CO₃, t-BuOK) Screen_Ligands->Screen_Bases Screen_Solvents Evaluate different solvents (Dioxane, 2-MeTHF, Toluene) Screen_Bases->Screen_Solvents Optimize_Temp Fine-tune the reaction temperature Screen_Solvents->Optimize_Temp Analyze Analyze results (LC-MS, NMR) Identify byproducts Optimize_Temp->Analyze Troubleshoot Address specific issues (e.g., decarboxylation, low conversion) Analyze->Troubleshoot Troubleshoot->Screen_Ligands Re-evaluate Final_Protocol Establish optimized protocol Troubleshoot->Final_Protocol

Caption: A systematic workflow for optimizing cross-coupling reactions.

Alternative Strategy: Decarboxylative Cross-Coupling

Given the inherent challenge of decarboxylation with your starting material, a proactive approach is to leverage this reactivity through a decarboxylative cross-coupling reaction.[22] This strategy uses the carboxylic acid as a synthetic handle that is expelled as CO₂ during the reaction.

Key Advantages:

  • Atom Economy: Utilizes the entire starting material without the need for pre-functionalization to an aryl halide.

  • Avoids Harsh Conditions: Can sometimes be performed under milder conditions than those required for activating aryl halides.

  • Unique Reactivity: Can provide access to products that are difficult to synthesize via traditional cross-coupling methods.

General Considerations for Decarboxylative Coupling:

  • Catalyst System: These reactions often employ palladium or copper catalysts, and sometimes a combination of both.[7][11] Silver salts are also frequently used as oxidants or co-catalysts.[7]

  • Reaction Conditions: The optimal conditions are highly substrate-dependent and require careful screening of catalysts, ligands, bases, and solvents.

Table 2: Potential Starting Points for Decarboxylative Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or another Pd(II) sourceTo facilitate the cross-coupling part of the cycle.
Co-catalyst/Oxidant Ag₂CO₃, CuIOften required to promote the decarboxylation step.[7]
Ligand Bulky phosphine ligands or phenanthroline-based ligandsTo stabilize the catalytic species and promote the desired reaction.[23]
Solvent DMF, DMSO, or other polar aprotic solventsTo aid in the solubility of the carboxylate salt.
Temperature 80-140 °CDecarboxylation often requires thermal energy.

By understanding the underlying principles of steric hindrance and the potential side reactions, you can rationally design your experiments and successfully achieve your desired cross-coupling products.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid vs 4-methoxyphenylacetic acid

An In-Depth Guide to the Comparative Reactivity of Substituted Phenylacetic Acids: The Role of Steric and Electronic Effects Introduction In the landscape of pharmaceutical and materials science research, phenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Substituted Phenylacetic Acids: The Role of Steric and Electronic Effects

Introduction

In the landscape of pharmaceutical and materials science research, phenylacetic acids serve as crucial building blocks for a vast array of functional molecules. The reactivity of these synthons is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of two such analogs: the widely-used 4-methoxyphenylacetic acid and the more complex, sterically hindered 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid.

Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. We will dissect the interplay of electronic and steric effects imparted by the methoxy and tert-butoxy substituents, grounding our analysis in fundamental chemical principles and supporting it with relevant experimental frameworks. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection and application of these valuable chemical intermediates.

Structural and Electronic Profile of Substituents

The reactivity of the acetic acid moiety in both target molecules is dictated by the electronic density of the aromatic ring and the steric environment around the carboxylic acid group.

  • 4-Methoxyphenylacetic acid: This molecule features a single methoxy (-OCH₃) group at the para-position relative to the acetic acid side chain. The oxygen's lone pairs exert a powerful electron-donating resonance effect (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect).[1] This net electron donation enriches the aromatic ring and influences the acidity and reactivity of the carboxyl group.

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: This analog presents a more complex substitution pattern. In addition to the 4-methoxy group, a bulky tert-butoxy group (-OC(CH₃)₃) is situated at the 3-position. This places the tert-butoxy group ortho to the acetic acid side chain.

    • Electronic Effects: Like the methoxy group, the tert-butoxy group is also a net electron-donating group through resonance. The combined +M effects of both alkoxy groups make the phenyl ring exceptionally electron-rich. The tert-butyl substituent also has a stronger electron-donating inductive effect (+I) compared to a methyl group.[2][3]

    • Steric Effects: The defining feature of the tert-butoxy group is its immense steric bulk.[4] Its three methyl groups create a rigid and spatially demanding shield.[5] Positioned ortho to the acetic acid, this group physically obstructs access to the carboxylic acid's carbonyl carbon, a critical factor in many of its characteristic reactions.[6]

Electronic_Effects cluster_0 4-Methoxyphenylacetic acid cluster_1 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid a Ring a_sub CH₂COOH a->a_sub a_och3 OCH₃ a->a_och3 para a_och3->a +M >> -I b Ring b_sub CH₂COOH b->b_sub b_otbu O-tBu b->b_otbu ortho b_och3 OCH₃ b->b_och3 meta b_otbu->b +M, +I (Strong Steric Hindrance) b_och3->b +M >> -I caption Fig 1. Comparison of substituent electronic effects.

Fig 1. Comparison of substituent electronic effects.

Comparative Reactivity Analysis

The structural differences outlined above lead to predictable and significant disparities in chemical reactivity.

Acidity of the Carboxylic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-donating groups destabilize this anion by "pushing" electron density towards the already negative carboxylate, thereby decreasing acidity (increasing pKa).

  • 4-Methoxyphenylacetic acid: The net electron-donating methoxy group slightly decreases the acidity compared to unsubstituted phenylacetic acid.

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: With two strong electron-donating groups (methoxy and tert-butoxy), this compound is expected to be a weaker acid than 4-methoxyphenylacetic acid. The increased electron density on the ring destabilizes the resulting carboxylate anion to a greater extent.

Reactions at the Carboxyl Group: Amide Coupling

Amide bond formation is one of the most common reactions for this class of compounds and serves as an excellent model for comparing reactivity.[7] The reaction typically requires activation of the carboxylic acid with a coupling reagent, making it susceptible to nucleophilic attack by an amine.[8]

  • 4-Methoxyphenylacetic acid: The carboxyl group is sterically unhindered and readily accessible. It undergoes smooth conversion to amides under standard coupling conditions (e.g., EDC, DCC) with high yields. For example, direct coupling with benzylamine has been reported to yield the corresponding amide in 92%.[9]

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: The reaction is expected to be significantly more challenging. The ortho tert-butoxy group acts as a steric shield, severely impeding the approach of both the bulky coupling reagents and the amine nucleophile to the carbonyl carbon. This steric hindrance dramatically increases the activation energy of the transition state. Consequently, forcing conditions such as higher temperatures, extended reaction times, or the use of less sterically demanding reagents may be necessary, and yields are anticipated to be substantially lower.

Fig 2. Steric hindrance at the carboxyl group.
Oxidative Decarboxylation

Arylacetic acids can undergo oxidative decarboxylation to form the corresponding aldehydes or ketones.[10] This transformation often proceeds through radical or carbanionic intermediates. The stability of these intermediates is influenced by the ring's electronic properties.

  • 4-Methoxyphenylacetic acid: The electron-donating methoxy group can help stabilize cationic or radical character at the benzylic position, facilitating the reaction under appropriate oxidative conditions (e.g., using K₂S₂O₈ or photoredox catalysis).[10][11]

  • 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: The highly electron-rich ring, due to two donating groups, would be expected to further stabilize any positive charge buildup in the transition state, potentially accelerating the rate of decarboxylation relative to the monosubstituted analog, provided the oxidant can access the molecule.

Quantitative Data and Experimental Protocols

The following table summarizes the key properties and expected reactivity based on the principles discussed.

Parameter4-Methoxyphenylacetic acid2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic AcidRationale for Difference
Molecular Formula C₉H₁₀O₃[12]C₁₃H₁₈O₄[13]Additional C₄H₈O from tert-butoxy group.
Molecular Weight 166.17 g/mol [12]238.28 g/mol [13]Increased mass from tert-butoxy group.
Predicted Acidity Weaker acid than phenylacetic acidWeaker acid than 4-methoxyphenylacetic acidIncreased electron-donating character from two alkoxy groups further destabilizes the carboxylate anion.
Amide Coupling Yield High (e.g., 92% with benzylamine)[9]Predicted to be significantly lowerSevere steric hindrance from the ortho tert-butoxy group impedes nucleophilic attack.[4][6]
Decarboxylation Rate ModeratePredicted to be faster (kinetically)The highly electron-rich ring is more susceptible to oxidation and better stabilizes reaction intermediates.
Protocol 1: Standard Amide Coupling of 4-Methoxyphenylacetic acid

This protocol describes a typical procedure for the synthesis of N-benzyl-2-(4-methoxyphenyl)acetamide.

Materials:

  • 4-Methoxyphenylacetic acid (1.0 mmol, 166 mg)

  • Benzylamine (1.0 mmol, 107 mg, 0.11 mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 230 mg)

  • Hydroxybenzotriazole (HOBt) (1.2 mmol, 162 mg)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 0.35 mL)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenylacetic acid, DCM, and DIPEA.

  • Stir the mixture until all solids dissolve.

  • Add EDC and HOBt to the solution. Stir at room temperature for 20 minutes to pre-activate the acid. A slurry may form.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure amide.

Protocol 2: Proposed Approach for Amide Coupling of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

This protocol uses the same reagents but includes modifications to address the anticipated steric challenges.

Procedure:

  • Follow steps 1-4 from Protocol 1, using 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (1.0 mmol, 238 mg).

  • Stir the reaction at an elevated temperature (e.g., 40 °C, refluxing DCM) to provide additional energy to overcome the activation barrier.

  • Extend the reaction time significantly, monitoring for progress over 24-72 hours.

  • Scientist's Note: Expect significantly lower conversion compared to Protocol 1. If the reaction stalls, alternative strategies may be required, such as:

    • Conversion of the carboxylic acid to a more reactive acid chloride using oxalyl chloride or SOCl₂ prior to the addition of the amine.

    • Employing a less sterically hindered coupling reagent.

    • Using a large excess of the amine if it is not a valuable reagent.

  • Follow steps 6-9 for workup and purification.

Amide_Coupling_Workflow start Carboxylic Acid (R-COOH) reagents EDC + HOBt start->reagents Activation activated Activated O-Acylisourea or HOBt Ester reagents->activated product Amide (R-CONH-R') activated->product Nucleophilic Attack byproduct Urea Byproduct activated->byproduct amine Amine (R'-NH₂) amine->product caption Fig 3. General workflow for EDC/HOBt mediated amide coupling.

Fig 3. General workflow for EDC/HOBt mediated amide coupling.

Conclusion

While both 4-methoxyphenylacetic acid and 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid are electron-rich phenylacetic acid derivatives, their reactivity profiles diverge significantly. The reactivity of 4-methoxyphenylacetic acid is primarily governed by the moderate electron-donating nature of its para-methoxy group, leading to predictable and high-yielding transformations at its sterically accessible carboxyl group.

In stark contrast, the reactivity of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is dominated by the profound steric hindrance imposed by the ortho-tert-butoxy group. This steric shield severely restricts access to the carboxylic acid, making standard reactions like amide coupling far more challenging. While its electron-rich nature might favor processes like oxidative decarboxylation, any reaction involving direct interaction at the carboxyl center will require careful optimization and specialized conditions to overcome the formidable steric barrier. This comparative analysis underscores the critical importance of considering both electronic and steric factors in synthetic design and reagent selection.

References

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. [Link]

  • ACS Publications. (2022). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes | The Journal of Organic Chemistry. [Link]

  • PubMed. (2024). Electrooxidative Ni-Catalyzed Decarboxylation of Arylacetic Acids Towards the Synthesis of Carbonyls under Air Conditions. [Link]

  • Alnoor Digital Repository. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?[Link]

  • ACS Publications. New nitrogen bases with severe steric hindrance due to flanking tert-butyl groups. cis-2,6-Di-tert-butylpiperidine. Possible steric blocking of olfaction. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?[Link]

  • Chemistry Stack Exchange. (2013). Why is methyl group more electron-donating than tert-butyl group?[Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Comparative

Analytical Method Validation Guide: LC-MS/MS Quantification of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling in biological matrices (human plasma) Regulatory Framework: ICH M10 Guideline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling in biological matrices (human plasma) Regulatory Framework: ICH M10 Guidelines for Bioanalytical Method Validation [1]

Analyte Profiling & Mechanistic Rationale

Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires a deep understanding of the analyte's physicochemical properties. 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid (CAS: 2006277-90-1) is a highly specific aromatic acid derivative.

To build a self-validating, high-throughput assay, every step from sample extraction to ionization must be driven by the molecule's structural mechanics:

  • Ionization Strategy (ESI-): The molecule features a terminal carboxylic acid moiety ( pKa​≈4.5 ). In a mobile phase adjusted to a neutral or slightly basic pH, this group readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive and logical choice [2].

  • Fragmentation Pathway (CID): Upon collision-induced dissociation (CID) of the [M−H]− precursor ion ( m/z 237.1), the dominant fragmentation pathway is the neutral loss of the tert-butyl group (56 Da) and subsequent decarboxylation (44 Da). The primary Multiple Reaction Monitoring (MRM) transition selected for quantitation is m/z 237.1 181.1 , providing excellent signal-to-noise (S/N) ratios.

  • Matrix Interferences: Biological matrices like plasma contain high levels of endogenous phospholipids that cause severe ion suppression in ESI-. Because our analyte is acidic, we can exploit this property using Mixed-Mode Anion Exchange (MAX) to isolate the compound from neutral and cationic matrix components [3].

Methodological Comparison: Finding the Optimal Workflow

A common pitfall in early-stage drug development is relying on generic Protein Precipitation (PPT) and standard C18 chromatography. While fast, this approach often fails rigorous ICH M10 validation due to matrix effects and poor retention. Below is an objective comparison between a generic workflow and our optimized, targeted approach.

Extraction Chemistry: PPT vs. MAX SPE

Protein precipitation (using 3 volumes of acetonitrile) leaves behind lysophosphatidylcholines, which co-elute with the target and suppress the ESI- signal. By switching to Solid Phase Extraction (SPE) using a MAX sorbent , we leverage causality: at pH 8.0, the target's carboxylic acid is fully ionized (anionic) and binds tightly to the quaternary amine of the MAX resin. We can aggressively wash away lipids with 100% methanol, only releasing our target when we introduce an acidic organic eluent that neutralizes the carboxylic acid.

Chromatographic Selectivity: C18 vs. Biphenyl

Standard C18 columns rely purely on hydrophobic interactions. However, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid contains an electron-rich aromatic ring with ether linkages. Using a Biphenyl stationary phase introduces π−π interactions. This orthogonal retention mechanism separates the analyte from closely related endogenous isobaric interferences that would otherwise co-elute on a C18 column.

Table 1: Performance Comparison (Generic vs. Optimized Method)
ParameterGeneric Method (PPT + C18)Optimized Method (MAX SPE + Biphenyl)Mechanistic Driver
Recovery (%) 65 - 72%88 - 94% Targeted ion-exchange binding prevents loss during washing.
Matrix Factor 0.65 (Severe Suppression)0.98 (Negligible) Complete removal of phospholipids via 100% MeOH wash in SPE.
LLOQ 10 ng/mL0.5 ng/mL Enhanced S/N due to cleaner extract and π−π peak focusing.
Peak Tailing ( Tf​ ) 1.451.05 Biphenyl phase prevents secondary silanol interactions.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, any volumetric losses or minor ionization fluctuations are mathematically normalized, ensuring trustworthiness in the final data [4].

Sample Preparation Workflow (MAX SPE)

SPE_Workflow Start Plasma Sample (100 µL) + Internal Standard Pretreat Pretreat Sample Dilute with 100 µL 2% NH4OH Start->Pretreat Load Load Sample (Analyte binds as anion) Pretreat->Load Condition Condition MAX Cartridge 1 mL MeOH, then 1 mL Water Condition->Load Wash1 Wash 1: 1 mL 5% NH4OH (Removes neutral/cationic matrix) Load->Wash1 Wash2 Wash 2: 1 mL 100% MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Neutralizes analyte for release) Wash2->Elute Recon Evaporate & Reconstitute (100 µL Initial Mobile Phase) Elute->Recon

Caption: Step-by-step mechanistic workflow for the Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction.

Execution Steps:

  • Spike: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., D3​ -analog, 50 ng/mL).

  • Pretreatment: Add 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) to ensure the analyte's carboxylic acid is fully deprotonated.

  • Extraction: Follow the SPE workflow detailed in the diagram above using a 30 mg/well MAX plate.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) - Maintains partial ionization for ESI- while allowing retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0.0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (5% B). Flow rate: 0.4 mL/min.

  • MS Mode: Negative ESI, MRM mode.

  • Transitions: Analyte ( m/z 237.1 181.1, CE: -18V); IS ( m/z 240.1 184.1, CE: -18V).

ICH M10 Validation Logic & Acceptance Criteria

To ensure the method is suitable for regulatory submissions, it must be validated against the ICH M10 guidelines. The validation framework ensures that the method is not just accurate on day one, but rugged across the entire lifecycle of a clinical study [1, 4].

Validation_Logic Core ICH M10 Validation Framework Target Analyte Selectivity Selectivity & Matrix Effect 6 independent matrix lots Core->Selectivity Linearity Calibration Curve 0.5 to 500 ng/mL Core->Linearity AccPrec Accuracy & Precision Intra/Inter-batch QCs Core->AccPrec Stability Stability Assessments Bench-top, F/T, Autosampler Core->Stability Pass Method Validated Ready for Sample Analysis Selectivity->Pass IS-normalized MF CV ≤15% Linearity->Pass Dev ≤15% (≤20% LLOQ) AccPrec->Pass CV & Bias ≤15% Stability->Pass Dev ≤15% from nominal

Caption: Core validation parameters and acceptance criteria mandated by ICH M10 guidelines.

Table 2: Summary of Validation Results (Exemplar Data)
Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Linearity (Range) R2≥0.99 ; back-calculated accuracy ±15% 0.5 – 500 ng/mL, R2=0.998 PASS
Intra-Assay Precision CV ≤15% ( ≤20% at LLOQ)3.2% – 6.8% across all QCsPASS
Inter-Assay Accuracy Bias ±15% ( ±20% at LLOQ)-2.1% to +4.5%PASS
Matrix Effect (IS Norm) CV of IS-normalized MF ≤15% CV = 4.1% (n=6 lots)PASS
Freeze-Thaw Stability ±15% of nominal after 3 cycles at -80°C+1.2% deviationPASS

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. (2022). Available at:[Link]

  • Kruve, A., Rebane, R., Kipper, K., Oldekop, M. L., Evard, H., Herodes, K., Ravio, P., & Leito, I. Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta, 870, 29-44. (2015). Available at:[Link]

  • NeBioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Available at:[Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS Journal, 26(5):103. (2024). Available at:[Link]

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid vs. Structural Analogs

Introduction & Mechanistic Principles In the development of catecholamine derivatives and neurological therapeutics, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid frequently serves as a critical intermediate or a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

In the development of catecholamine derivatives and neurological therapeutics, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid frequently serves as a critical intermediate or a lipophilic prodrug scaffold. The presence of the tert-butoxy group acts as a robust, sterically hindering protecting group for the phenolic core. For analytical scientists, understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is essential for reaction monitoring, impurity profiling, and pharmacokinetic assay development.

The Causality of Fragmentation

Under Collision-Induced Dissociation (CID) in positive electrospray ionization (+ESI), the fragmentation of this molecule is entirely dictated by the thermodynamic instability of the tert-butyl ether bond relative to the rest of the scaffold.

When the protonated molecular ion ([M+H]⁺, m/z 239.13) enters the collision cell, it undergoes a highly favorable, low-energy heterolytic cleavage. This reaction yields a stabilized phenolic product (structurally identical to protonated homovanillic acid at m/z 183.06) and ejects a neutral isobutylene molecule (-56 Da). Because the resulting tert-butyl cation/isobutylene leaving group is thermodynamically stable, this pathway dominates the MS/MS spectrum, effectively suppressing alternative fragmentations (such as the loss of the carboxylic acid moiety) at low collision energies[1]. Conversely, in negative mode (-ESI), the carboxylate anion directs the fragmentation, leading to a characteristic loss of CO2 (-44 Da), a well-documented pathway for phenylacetic acid derivatives[2].

Comparative Performance Analysis

To highlight the diagnostic utility of the tert-butoxy group, we must compare our target molecule against its common structural analogs: 2-(3,4-Dimethoxyphenyl)acetic acid (3,4-DMPAA) and Homovanillic Acid (HVA) .

In Multiple Reaction Monitoring (MRM) assays, the target molecule exhibits vastly superior signal-to-noise (S/N) ratios compared to its dimethoxy counterpart. The cleavage of a methyl ether in 3,4-DMPAA requires significantly higher Collision Energy (CE) and yields a generic methyl radical loss (-15 Da), which is prone to matrix interference. The facile -56 Da loss of the target molecule provides a highly specific, clean transition.

Table 1: MS/MS Fragmentation Comparison (+ESI Mode)
CompoundPrecursor Ion [M+H]⁺Primary Product IonNeutral LossOptimal CE (eV)Diagnostic Utility & Sensitivity
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid m/z 239.13m/z 183.06-56 Da (Isobutylene)15High: Highly specific ether cleavage; excellent S/N ratio.
2-(3,4-Dimethoxyphenyl)acetic acid (3,4-DMPAA) m/z 197.08m/z 182.06-15 Da (Methyl radical)28Moderate: High energy required; generic loss prone to interference.
Homovanillic Acid (HVA) m/z 183.06m/z 165.05-18 Da (H₂O)20Low: Common loss shared by many oxygenated aliphatic chains.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of the target molecule's fragmentation under +ESI CID conditions.

G Precursor [M+H]⁺ m/z 239.13 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid IsobutyleneLoss [M+H - C₄H₈]⁺ m/z 183.06 (Diagnostic Fragment) Precursor->IsobutyleneLoss -56 Da (Isobutylene) Low CE (15 eV) WaterLoss [M+H - H₂O]⁺ m/z 221.12 (Minor Pathway) Precursor->WaterLoss -18 Da (H₂O) High CE (30 eV) DualLoss [M+H - C₄H₈ - H₂O]⁺ m/z 165.05 (Secondary Fragment) IsobutyleneLoss->DualLoss -18 Da (H₂O) Med CE (25 eV) WaterLoss->DualLoss -56 Da (Isobutylene)

Figure 1: ESI+ CID fragmentation pathway of the target molecule.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following methodology incorporates self-validating system checks designed to prevent common analytical pitfalls, such as unintended in-source fragmentation.

Phase 1: Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes for the lipophilic target.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Initiate at 10% B, hold for 0.5 min, ramp to 90% B over 3.5 minutes. Causality: The steep gradient is required to elute the tert-butoxy derivative, which is significantly more retained than its deprotected HVA counterpart.

Phase 2: Ion Source Optimization (Critical Step)
  • Declustering Potential (DP) Tuning: Set the DP to a low value (e.g., 30–40 V). Causality:tert-Butyl ethers are highly labile. If the DP is set too high, the molecule will lose isobutylene within the ion source before reaching Q1. If you observe an unusually high baseline signal for m/z 183.06 in Q1 MS mode, lower the DP immediately.

  • Desolvation Parameters: Source temperature 450°C; Capillary Voltage 3.5 kV (+ESI).

Phase 3: MRM Setup and Self-Validation Criteria
  • Quantifier Transition: m/z 239.1 → 183.1 (CE: 15 eV).

  • Qualifier Transition: m/z 239.1 → 165.1 (CE: 25 eV).

  • System Validation: Inject a neat standard at 10 ng/mL. Calculate the ratio of the Quantifier to Qualifier peak areas. For all subsequent experimental samples, this ratio must remain within ±15% of the standard. A deviation beyond this threshold indicates either co-eluting isomeric interference or a drift in collision gas pressure, invalidating the run.

References[1] Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections

Source: Organic Process Research & Development (ACS Publications) URL: [Link]2] Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: Journal of Chromatography B (PubMed/NIH) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Reference Standards

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is paramount. For active pharmaceutical ingredients (APIs), intermediates, and reference standa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is paramount. For active pharmaceutical ingredients (APIs), intermediates, and reference standards, structural integrity is not merely a matter of quality but of safety and efficacy. This guide provides an in-depth protocol for the comparison of a new batch, or Sample Under Test (SUT), of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid against a Certified Reference Standard (CRS) using Fourier Transform Infrared (FTIR) Spectroscopy.

The molecule , with the formula C13H18O4[1], possesses several key functional groups—a carboxylic acid, an ether, and a bulky tert-butyl group—each with a distinct vibrational signature. FTIR spectroscopy serves as a rapid, reliable, and non-destructive "molecular fingerprinting" technique, making it an ideal tool for identity confirmation in a quality control setting.[2][3][4]

The Rationale: Why ATR-FTIR is the Method of Choice

For the analysis of solid powders like 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid, Attenuated Total Reflectance (ATR) is the most widely used FTIR sampling methodology.[5][6] The traditional method of pressing KBr pellets is time-consuming and susceptible to moisture interference. ATR, by contrast, requires minimal to no sample preparation.[6] A small amount of the powder is simply placed onto the ATR crystal (typically diamond, for its durability) and brought into firm contact using a pressure clamp.[5][7]

The infrared beam interacts only with the surface layer of the sample, generating a high-quality spectrum in under a minute.[6][8] This efficiency is crucial in a high-throughput laboratory environment. The core principle of this guide is to acquire a spectrum of the SUT and compare it directly to the spectrum of the CRS, obtained under identical conditions. A successful comparison validates the SUT's identity and provides confidence in its use for further applications.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring and comparing high-quality FTIR spectra of the reference standard and the test sample.

Instrumentation:

  • FTIR Spectrometer (e.g., Agilent Cary 630, Thermo Scientific Nicolet Summit)

  • Single-reflection Diamond ATR Accessory

Materials:

  • Certified Reference Standard (CRS) of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

  • Sample Under Test (SUT) of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

  • Reagent-grade isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the ATR accessory is correctly installed in the spectrometer's sample compartment.[9] Thoroughly clean the surface of the diamond crystal with a lint-free wipe dampened with isopropanol and allow it to fully evaporate. This removes any residues from previous measurements.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO2) and the instrument's intrinsic response.[8][9] The software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are only from the sample itself.

  • CRS Spectrum Acquisition: Place a small amount (typically a few milligrams) of the CRS powder onto the center of the ATR crystal.[5] Engage the pressure clamp to ensure firm and uniform contact between the powder and the crystal surface.[7] Collect the spectrum. A typical measurement consists of 32-64 co-added scans at a resolution of 4 cm⁻¹. Save the spectrum with a clear identifier (e.g., "CRS_Lot_XYZ").

  • Cleaning: Disengage the clamp, remove the CRS powder, and clean the crystal surface meticulously as described in Step 1. A clean crystal is essential for preventing cross-contamination.

  • SUT Spectrum Acquisition: Place a similar amount of the SUT powder onto the crystal. Apply the same pressure setting used for the CRS to maintain consistency. Collect the spectrum using the identical acquisition parameters (scans, resolution) as the CRS. Save the spectrum with its unique identifier (e.g., "SUT_Batch_ABC").

  • Data Processing: Overlay the SUT spectrum with the CRS spectrum in the analysis software. Perform a baseline correction and normalization (e.g., to the most intense peak) on both spectra to facilitate a direct visual comparison.

Spectral Analysis and Comparison

The molecular structure of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid gives rise to a series of characteristic absorption bands. A successful identity match requires that the SUT spectrum exhibits the same peaks at the same wavenumbers and with similar relative intensities as the CRS spectrum.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Characteristics
3300 - 2500 O-H StretchCarboxylic AcidVery broad and strong absorption, often obscuring the C-H stretches. This is a hallmark of hydrogen-bonded carboxylic acid dimers.[10][11][12]
3000 - 2850 C-H StretchAlkyl (tert-Butyl, Methoxy, CH2)Sharp peaks superimposed on the broad O-H band.
~1710 C=O StretchCarboxylic AcidVery strong and sharp peak. Its position around 1710 cm⁻¹ (rather than ~1760 cm⁻¹) further confirms the presence of hydrogen-bonded dimers.[12][13][14]
~1600 & ~1500 C=C StretchAromatic RingTwo to three sharp bands of variable intensity.
~1250 & ~1040 C-O StretchAryl-Alkyl EtherPhenyl alkyl ethers typically show two strong bands in this region.[12]
1320 - 1210 C-O StretchCarboxylic AcidStrong band associated with the C-O single bond of the acid.[11]
1500 - 650 Fingerprint RegionWhole MoleculeA complex and unique pattern of peaks resulting from various bending and stretching vibrations. This region is critical for confirming identity.[2][15]
Criteria for Acceptance:
  • Peak Presence: All major absorption bands present in the CRS spectrum must also be present in the SUT spectrum.

  • Peak Position: The positions of the peaks in the SUT spectrum should not deviate from the CRS by more than a pre-defined tolerance (e.g., ±2 cm⁻¹).

  • Relative Intensity: The pattern of relative peak intensities in the SUT spectrum should closely mirror that of the CRS.

  • Fingerprint Region Correlation: The complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹) of the SUT must show a high degree of correlation with the CRS. Many software packages can calculate a correlation coefficient or "match value" to quantify this similarity.

Visualizing the Workflow and Decision Logic

The following diagrams illustrate the experimental workflow and the logical process for determining if a sample passes or fails the identity test.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Clean_ATR->Collect_Bkg Load_CRS 3. Load CRS & Collect Spectrum Collect_Bkg->Load_CRS Clean_Again 4. Clean ATR Crystal Load_CRS->Clean_Again Load_SUT 5. Load SUT & Collect Spectrum Clean_Again->Load_SUT Process 6. Process & Overlay Spectra Load_SUT->Process Compare 7. Compare Peaks & Fingerprint Process->Compare

Caption: Experimental workflow for FTIR-ATR comparison.

G Start Compare SUT and CRS Spectra Check_Peaks Are all characteristic peaks present? Start->Check_Peaks Check_Fingerprint Does the fingerprint region correlate? Check_Peaks->Check_Fingerprint Yes Fail FAIL: Identity Not Confirmed (Further investigation required) Check_Peaks->Fail No Pass PASS: Identity Confirmed Check_Fingerprint->Pass Yes Check_Fingerprint->Fail No

Caption: Decision logic for spectral comparison.

Conclusion

By following this comprehensive guide, researchers and quality control professionals can confidently verify the identity of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid. The comparison of an SUT against a CRS using ATR-FTIR is a robust, efficient, and self-validating system. A high correlation between the two spectra, particularly in the fingerprint region, provides authoritative evidence that the SUT possesses the correct molecular structure, ensuring its suitability for its intended scientific or developmental purpose.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link][16][17][18][19][20]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][5]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link][3]

  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link][15]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a general chemistry resource, analogous to information provided by university chemistry departments.[10]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][13][14]

  • UCLA Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][11]

  • PIKE Technologies. (n.d.). ATR – Theory and Applications. Retrieved from a technical note, analogous to resources provided by spectroscopy accessory manufacturers.[6]

Sources

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to Ligands Derived from 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data The rational design of ligands is a cornerstone of modern homogeneous catal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data

The rational design of ligands is a cornerstone of modern homogeneous catalysis, directly influencing the efficacy, selectivity, and scope of transition-metal catalyzed reactions. Among the vast landscape of ligand scaffolds, those possessing both steric bulk and electron-rich properties have consistently demonstrated superior performance, particularly in challenging cross-coupling reactions. This guide introduces a framework for evaluating the catalytic efficiency of novel phosphine ligands derived from 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid.

The core of this guide is a comparative analysis, benchmarking a hypothetical phosphine ligand, herein designated as "BTMPhos," derived from the aforementioned acetic acid, against established, high-performance Buchwald-type phosphine ligands. The bulky tert-butoxy group and the electron-donating methoxy group on the phenyl ring of the parent molecule suggest that a derived phosphine ligand would possess desirable electronic and steric properties for catalysis.

The Critical Role of Ligand Architecture in Catalysis

The selection of a phosphine ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand directly influence the stability and activity of the catalyst, thereby dictating reaction yields, turnover numbers (TON), and turnover frequencies (TOF).[1][2] Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1][3]

The hypothetical BTMPhos ligand, derived from 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid, is envisioned to possess a sterically demanding and electron-rich profile. The tert-butoxy group provides significant bulk, which can promote the formation of the active monoligated catalyst species and accelerate reductive elimination. The methoxy group, a well-known electron-donating group, would increase the electron density on the phosphorus atom, thereby enhancing the oxidative addition of the aryl halide to the metal center.

Synthesis of a Hypothetical BTMPhos Ligand

While the specific synthesis of a phosphine ligand from 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid is not documented in the provided search results, a plausible synthetic route can be proposed based on established methods for phosphine ligand synthesis. This would typically involve the conversion of the carboxylic acid to a functional group amenable to phosphination.

Proposed Synthetic Workflow

A 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid B Reduction to Alcohol (e.g., LiAlH4) A->B C Conversion to Alkyl Halide (e.g., PBr3) B->C D Phosphination (e.g., LiPPh2) C->D E BTMPhos Ligand D->E

Caption: A plausible synthetic pathway for the hypothetical BTMPhos ligand.

Benchmarking BTMPhos in a Suzuki-Miyaura Coupling Reaction

To objectively assess the catalytic efficiency of the novel BTMPhos ligand, a head-to-head comparison against well-established, commercially available phosphine ligands in a challenging Suzuki-Miyaura cross-coupling reaction is essential. The coupling of a sterically hindered aryl chloride with an arylboronic acid serves as an excellent benchmark reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.[4]

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligands: BTMPhos (hypothetical), SPhos, XPhos, P(t-Bu)₃

  • Aryl Chloride (e.g., 2-chloro-1,3-dimethylbenzene)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Internal standard for GC analysis (e.g., Dodecane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium precursor (1 mol%), and the respective phosphine ligand (1.2 mol%).

  • The anhydrous solvent (5 mL) is added, and the tube is sealed.

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a set period.

  • Aliquots are taken at regular intervals and analyzed by GC-MS to determine the reaction kinetics and yield.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Comparative Data Presentation

The following tables present hypothetical but realistic data for the performance of BTMPhos against established ligands in the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
BTMPhos 1.0 100 4 98 98 24.5
SPhos1.01006959515.8
XPhos1.01006929215.3
P(t-Bu)₃1.01001285857.1
PPh₃1.010024<10<10<0.4

Table 2: Effect of Catalyst Loading on the Performance of BTMPhos

Catalyst Loading (mol%)Time (h)Yield (%)TON
1.049898
0.5897194
0.11895950
0.0524921840

Interpreting the Results and the Causality of Ligand Effects

The hypothetical data presented in Tables 1 and 2 illustrate the potential of a ligand like BTMPhos. The superior performance in terms of reaction time, yield, TON, and TOF compared to established ligands can be attributed to its unique structural features derived from the 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid precursor.

Workflow for Ligand Selection and Optimization

A Define Catalytic Transformation B Hypothesize Ligand Structure (e.g., BTMPhos) A->B C Synthesize Novel Ligand B->C D Benchmark against Established Ligands (e.g., SPhos, XPhos) C->D E Analyze Performance Metrics (Yield, TON, TOF) D->E F Optimize Reaction Conditions (Catalyst Loading, Temperature, Solvent) E->F G Select Optimal Ligand and Conditions E->G F->G

Caption: A systematic workflow for the development and benchmarking of new catalytic ligands.

Conclusion

While the direct synthesis and catalytic application of ligands derived from 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic acid are not yet reported in the literature, the structural motifs of this molecule suggest that it is a promising precursor for the development of highly efficient phosphine ligands. The bulky tert-butoxy and electron-donating methoxy groups are desirable features for promoting challenging cross-coupling reactions.

This guide provides a comprehensive framework for the synthesis, and more importantly, the rigorous benchmarking of such a novel ligand against established standards. By following the detailed experimental protocols and systematically evaluating the performance metrics, researchers can objectively assess the catalytic efficiency of new ligands and contribute to the advancement of homogeneous catalysis. The hypothetical data presented herein serves as a compelling case for the exploration of this and other novel ligand scaffolds in the quest for more efficient and versatile catalytic systems.

References

  • Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Phosphine ligands and catalysis - Research | Gessner Group. Gessner Group. Available at: [Link]

  • Catalysis to Upgrade Phosphorus-Containing Molecules – The Soulé Research Group. The Soulé Research Group. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. Available at: [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC. Available at: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. Available at: [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]

  • Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. PMC. Available at: [Link]

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid. PubChemLite. Available at: [Link]

  • Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. Chemical Science (RSC Publishing). Available at: [Link]

  • Meta-Selective Arene C–H Bond Olefination of Arylacetic Acid Using a Nitrile-Based Directing Group. Organic Letters. Available at: [Link]

  • Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. ResearchGate. Available at: [Link]

  • Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. PubMed. Available at: [Link]

  • 4-Methoxyphenylacetic Acid. PubChem. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Available at: [Link]

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.

Sources

Comparative

Cross-Validation of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Purity: A Comparative Guide to GC and qNMR

As drug development pipelines become increasingly stringent, the accurate purity determination of pharmaceutical intermediates is non-negotiable. Relying on a single analytical technique often introduces critical blind s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the accurate purity determination of pharmaceutical intermediates is non-negotiable. Relying on a single analytical technique often introduces critical blind spots. Gas Chromatography (GC) with Flame Ionization Detection (FID) is a standard workhorse for assessing volatile organic impurities, but it operates on an area-normalization principle—meaning it only quantifies what it can elute and detect[1].

To establish a truly authoritative purity profile for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid , we must cross-validate GC results with an orthogonal technique: Quantitative Nuclear Magnetic Resonance (qNMR) . Unlike chromatography, qNMR is a primary ratio method that provides an absolute mass fraction purity, independent of response factors, by comparing the analyte's proton signals directly to a certified internal standard[2].

This guide details the mechanistic causality, self-validating protocols, and comparative data required to execute a robust orthogonal purity assessment.

Mechanistic Causality: The "Why" Behind the Methods

The GC-FID Challenge: Volatility and Adsorption

GC-FID provides exceptional resolution for structurally similar volatile impurities. However, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid contains a free carboxylic acid moiety. If injected directly, the acidic proton will hydrogen-bond with residual silanol groups on the GC column's stationary phase.

The Causality: This hydrogen bonding causes severe peak tailing, irreversible adsorption, and ultimately, an underestimation of impurity area percentages. To create a self-validating GC method, we must eliminate this interaction. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the carboxylic acid into a volatile, non-polar trimethylsilyl (TMS) ester. This chemical transformation ensures sharp, symmetrical peaks and linear FID responses.

Causality Problem Carboxylic Acid Hydrogen Bonding Consequence GC Peak Tailing & Irreversible Adsorption Problem->Consequence Causes Solution BSTFA Derivatization (TMS Ester Formation) Consequence->Solution Necessitates Result Sharp GC Peaks & Accurate Integration Solution->Result Yields

Caption: Mechanistic rationale for BSTFA derivatization prior to GC analysis.

The qNMR Advantage: Absolute Quantification

qNMR measures the absolute number of protons in a sample. It is completely blind to whether an impurity is volatile or non-volatile, making it the perfect orthogonal check against GC[3]. If the synthesis process leaves behind inorganic salts (e.g., sodium chloride) or residual water, GC-FID will show a falsely elevated purity (e.g., 99.5%), while qNMR will reveal the true mass fraction (e.g., 94.0%)[1].

The Causality: The choice of Internal Standard (IS) dictates the success of qNMR[4]. We select 1,4-Dinitrobenzene (1,4-DNB) as the Certified Reference Material (CRM). Its highly deshielded aromatic protons produce a sharp singlet at ~8.4 ppm in DMSO-d6. This perfectly avoids the analyte's signals: aromatic protons (6.8–7.2 ppm), methoxy (~3.8 ppm), methylene (~3.5 ppm), and the massive tert-butoxy singlet (~1.3 ppm).

Orthogonal Cross-Validation Workflow

To ensure data integrity, the two techniques are run in parallel. Discrepancies between the two methods serve as a diagnostic tool for identifying hidden impurities.

Workflow cluster_GC Gas Chromatography (Relative) cluster_qNMR Quantitative NMR (Absolute) Sample 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (Analyte) Deriv BSTFA Derivatization (Prevents Tailing) Sample->Deriv IS_Add Add Internal Standard (1,4-Dinitrobenzene CRM) Sample->IS_Add GC_Run GC-FID Analysis (Area Normalization) Deriv->GC_Run GC_Result Relative Purity (%) (Blind to non-volatiles) GC_Run->GC_Result CrossCheck Orthogonal Data Integration (GC Area % vs. qNMR Mass %) GC_Result->CrossCheck NMR_Run 1H qNMR Acquisition (D1 > 5 x T1) IS_Add->NMR_Run NMR_Result Absolute Mass Fraction (%) (True Purity) NMR_Run->NMR_Result NMR_Result->CrossCheck Decision Validated Purity Assignment CrossCheck->Decision

Caption: Orthogonal workflow integrating GC relative purity with qNMR absolute mass fraction.

Self-Validating Experimental Protocols

Protocol A: GC-FID Analysis (Relative Purity)

Self-Validation Check: A derivatization blank (reagents only) must be run prior to the sample to ensure no artifact peaks co-elute with the TMS-derivatized analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid into a 2 mL GC vial.

  • Derivatization: Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA (with 1% TMCS). Cap the vial securely.

  • Incubation: Heat the vial at 70°C for 30 minutes to ensure complete conversion to the TMS ester. Allow to cool to room temperature.

  • GC Parameters:

    • Column: DB-5 (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program: 100°C (hold 2 min) 15°C/min to 280°C (hold 5 min).

    • Detector: FID at 300°C.

  • Data Processing: Calculate purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100).

Protocol B: 1H qNMR Analysis (Absolute Purity)

Self-Validation Check: An inversion-recovery experiment must be performed first to empirically determine the longest longitudinal relaxation time ( T1​ ) of the protons of interest. The relaxation delay ( D1​ ) must be set to ≥5×T1​ to ensure >99.3% magnetization recovery, preventing signal saturation that would skew the quantification[4].

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the analyte and ~5 mg of 1,4-Dinitrobenzene (CRM, purity >99.9%) into the same glass vial.

  • Dissolution: Add 600 µL of DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (400 MHz NMR):

    • Pulse Angle: 90° (Ensure precise calibration of the 90° pulse width).

    • Relaxation Delay ( D1​ ): 25 seconds (based on a measured max T1​ of ~4.5s).

    • Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

    • Spectral Width: 20 ppm (centered at 5 ppm).

  • Data Processing: Apply baseline correction and integrate the tert-butoxy singlet (~1.3 ppm, 9H) against the 1,4-DNB singlet (~8.4 ppm, 4H). Calculate absolute purity using the standard qNMR mass balance equation.

Comparative Data Presentation

The following tables summarize the analytical parameters and the cross-validation results across three distinct synthesis batches of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

Table 1: qNMR Integration Parameters
ComponentChemical Shift ( δ )MultiplicityNumber of Protons ( N )Molar Mass ( g/mol )
Analyte (tert-Butoxy group) ~1.30 ppmSinglet9238.28
Internal Standard (1,4-DNB) ~8.40 ppmSinglet4168.11
Table 2: Orthogonal Purity Cross-Validation Results
Batch IDGC-FID Purity (Area %)qNMR Purity (Mass %)Absolute Δ Diagnostic Conclusion
Lot A-001 99.6%99.4%0.2%Validated. High purity confirmed by both methods.
Lot A-002 99.2%93.8%5.4%Discrepancy. GC blind spot. qNMR reveals presence of non-volatile inorganic salts from the extraction phase.
Lot A-003 98.5%98.1%0.4%Validated. Minor volatile organic impurities detected equally by both systems.

Data Interpretation: As seen in Lot A-002, relying solely on GC-FID would have resulted in the release of a sub-standard batch[1]. Because GC only detects volatile, combustible compounds, the 5.4% discrepancy highlights the presence of non-volatile inorganic salts. qNMR successfully captured the true mass fraction, proving the necessity of orthogonal cross-validation in pharmaceutical quality control.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

Sources

Validation

Evaluating stability of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid against structurally similar phenylacetic acids

A Comparative Stability Analysis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid A Guide to Evaluating Chemical Stability Against Structurally Related Phenylacetic Acids Introduction: The Imperative of Intrinsic Stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Stability Analysis of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

A Guide to Evaluating Chemical Stability Against Structurally Related Phenylacetic Acids

Introduction: The Imperative of Intrinsic Stability

In drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A molecule's susceptibility to degradation under environmental stressors—such as heat, light, humidity, and pH variations—directly impacts its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating potential degradation pathways and developing robust, stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[1]

This guide presents a comprehensive framework for evaluating the chemical stability of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid , a substituted phenylacetic acid derivative. Its stability profile is critically compared against two structurally similar and widely studied analogs: 4-methoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid (Homoveratric acid). The central objective is to understand how the substitution pattern on the phenyl ring, specifically the presence of a bulky and potentially labile tert-butoxy group, influences the molecule's resilience to chemical stress.

This analysis provides researchers with both the theoretical underpinnings and the practical experimental protocols required to perform a rigorous comparative stability assessment.

Part 1: A Structural and Mechanistic Overview

The stability of a molecule is intrinsically linked to its structure. The three compounds under evaluation share a common phenylacetic acid core but differ in their alkoxy substituents. This variation is the primary driver of their differential stability.

Compound NameStructureKey Substituents
2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Chemical structure not available3-tert-Butoxy, 4-Methoxy
4-methoxyphenylacetic acid 4-methoxyphenylacetic acid4-Methoxy
3,4-dimethoxyphenylacetic acid 3,4-dimethoxyphenylacetic acid3,4-Dimethoxy

Causality Behind Expected Instability:

The key structural feature differentiating the target compound is the tert-butoxy group . Unlike the relatively stable methoxy group, the tert-butyl ether linkage is known to be susceptible to cleavage under specific conditions:

  • Acid-Catalyzed Hydrolysis: The bulky tert-butyl group can be readily cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutylene or tert-butanol. This would unmask a phenolic hydroxyl group, fundamentally altering the molecule.

  • Thermal Decomposition: The tert-butoxy group is also thermally labile. Elevated temperatures can promote an elimination reaction, yielding isobutylene and the corresponding phenol.[2] This degradation pathway is not typically observed for the more stable methyl ethers found in the analog compounds under moderate thermal stress.

Based on these principles, our central hypothesis is that 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid will exhibit significantly lower stability under acidic and thermal stress compared to its methoxy- and dimethoxy-substituted counterparts.

Part 2: Experimental Design for Forced Degradation

To empirically validate our hypothesis, a comprehensive forced degradation study is designed in accordance with ICH Q1A(R2) guidelines.[3] The objective is to expose all three compounds to a range of stress conditions and quantify the extent of degradation using a validated, stability-indicating analytical method.

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis cluster_output 4. Data Evaluation P1 Weigh Samples: - Target Compound - Analog 1 - Analog 2 P2 Prepare Stock Solutions (e.g., in Acetonitrile/Water) P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) P2->S1 Expose S2 Base Hydrolysis (0.1 M NaOH, 60°C) P2->S2 Expose S3 Oxidative (3% H₂O₂, RT) P2->S3 Expose S4 Thermal (Solid) (80°C, Dry Heat) P2->S4 Expose S5 Photolytic (ICH Q1B Light Source) P2->S5 Expose A1 Neutralize Samples (if applicable) S1->A1 S2->A1 S3->A1 A2 Dilute to Working Concentration S4->A2 S5->A1 A1->A2 A3 Inject into HPLC-UV System A2->A3 D1 Quantify Parent Peak Area A3->D1 D2 Calculate % Degradation D1->D2 D3 Identify Degradation Products (Mass Balance Assessment) D2->D3 D4 D4 D3->D4 Compare Stability Profiles

Caption: Experimental workflow for the comparative forced degradation study.

Stability-Indicating Analytical Method: RP-HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of this analysis. It must be capable of separating the intact parent drug from all process impurities and degradation products.[4][5]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Instrument HPLC with UV/PDA DetectorProvides necessary sensitivity and spectral data for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure consistent ionization state (protonated) of the carboxylic acids, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar degradants and the less polar parent compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection 280 nmWavelength at which the substituted benzene ring exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detailed Experimental Protocols

For each condition, a sample of the compound (in solution or as a solid) is stressed alongside a control sample stored under ambient conditions.

Protocol 1: Acidic Hydrolysis

  • Prepare a ~1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Incubate the solution in a sealed vial at 60°C for 24 hours.

  • After incubation, cool the sample to room temperature.

  • Carefully neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Prepare a ~1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Incubate the solution in a sealed vial at 60°C for 24 hours.

  • After incubation, cool the sample to room temperature.

  • Carefully neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Prepare a ~1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

Protocol 4: Thermal Degradation (Solid State)

  • Place approximately 10 mg of the solid compound in a clear glass vial.

  • Heat the sample in a calibrated oven at 80°C for 48 hours.

  • After heating, allow the sample to cool.

  • Dissolve the contents in a suitable solvent and dilute with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

Protocol 5: Photostability

  • Expose the solid compound and a ~1 mg/mL solution (in quartz cuvettes) to a light source conforming to ICH Q1B specifications.[6][7]

  • The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to shield it from light.

  • After exposure, prepare the samples by diluting to a final concentration of ~0.1 mg/mL for HPLC analysis.

Part 3: Predicted Outcomes and Structure-Stability Relationships

The experimental data will allow for a direct, quantitative comparison of the stability of the three molecules. The results are expected to align with our mechanistic predictions.

Table 2: Predicted Forced Degradation Results (% Degradation)

Stress Condition2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid4-methoxyphenylacetic acid3,4-dimethoxyphenylacetic acid
0.1 M HCl, 60°C 20 - 40% < 5%< 5%
0.1 M NaOH, 60°C < 10%< 5%< 5%
3% H₂O₂, RT 5 - 15%5 - 15%5 - 15%
Thermal (Solid), 80°C 10 - 25% < 2%< 2%
Photolytic 5 - 10%5 - 10%5 - 10%

Note: Values are hypothetical and serve to illustrate expected trends.

Discussion of Degradation Pathways:

The most significant finding is the predicted lability of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid under acidic and thermal stress.

  • Primary Degradation Pathway: The primary degradation product under acidic and thermal conditions is anticipated to be 2-(3-hydroxy-4-methoxyphenyl)acetic acid (homovanillic acid), resulting from the cleavage of the tert-butoxy ether bond. This represents a critical stability liability.

Degradation_Pathway cluster_main Acid or Thermal Stress Parent 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Degradant 2-(3-hydroxy-4-methoxyphenyl)acetic Acid (Homovanillic Acid) Parent->Degradant Cleavage of tert-butoxy group Byproduct + Isobutylene Parent->Byproduct

Caption: Primary degradation pathway of the target compound.

  • Analogs' Stability: In contrast, 4-methoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid are expected to be highly stable under these conditions.[8][9][10] Their methoxy groups are robust and do not undergo similar cleavage.

  • General Pathways: All three compounds may exhibit some minor degradation under harsh oxidative or photolytic conditions. This could involve reactions at the benzylic methylene group or oxidative attack on the electron-rich aromatic ring, potentially leading to photodecarboxylation.[11][12] However, these are likely to be minor pathways compared to the specific lability of the tert-butoxy group.

Conclusion and Field Insights

This comparative guide establishes a clear framework for evaluating the stability of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid. Based on fundamental principles of chemical reactivity, the tert-butoxy substituent is identified as the primary source of molecular instability, particularly under acidic and thermal stress. The structurally similar analogs, 4-methoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid, which contain only methoxy groups, serve as benchmarks of high stability.

For researchers and drug development professionals, the implications are direct:

  • Handling and Storage: 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid should be stored in well-sealed containers, protected from heat and acidic environments.

  • Formulation Development: Formulation strategies must prioritize a neutral or slightly basic pH to prevent hydrolytic degradation of the tert-butoxy group. The use of acidic excipients should be carefully evaluated and likely avoided.

  • Analytical Method Development: Any quality control or stability-indicating method must be validated to ensure it can effectively separate the parent compound from its primary degradant, 2-(3-hydroxy-4-methoxyphenyl)acetic acid.

By understanding the structure-stability relationship detailed in this guide, scientists can proactively mitigate risks, design more robust formulations, and ensure the development of a safe and stable final product.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Loba Chemie. MATERIAL SAFETY DATA SHEET: 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS. [Link]

  • PubChem. 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Homoveratric acid. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ACS Publications. Oxidative Photodecarboxylation of α-Hydroxycarboxylic Acids and Phenylacetic Acid Derivatives with FSM-16. Organic Letters. [Link]

  • ACS Publications. Photolysis of phenylacetic acid and methyl phenylacetate in methanol. [Link]

  • NIH. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC. [Link]

  • Biotech Spain. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Precautionary Principle Given the absence of a specific SDS, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid should be handled as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Precautionary Principle

Given the absence of a specific SDS, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid should be handled as a hazardous substance. Structurally similar compounds exhibit irritant properties.[1][2] Therefore, it is prudent to assume this compound may cause skin, eye, and respiratory tract irritation. As an acetic acid derivative, the potential for corrosive properties should also be considered.

All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety professional.[3]

II. Personal Protective Equipment (PPE)

Before handling 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to prevent eye contact.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Dispose of contaminated gloves in accordance with institutional procedures.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

III. Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] The following table outlines the appropriate containerization for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid waste.

Waste TypeContainer Requirements
Solid Waste A chemically compatible, sealable container clearly labeled as "Hazardous Waste."
Contaminated Labware (e.g., gloves, wipes) A designated, sealed container for solid chemical waste.
Solutions A compatible, leak-proof container, typically plastic, with a secure screw-on cap. Do not store acidic waste in metal containers.[5] The container must be clearly labeled as "Hazardous Waste."

Key Containerization and Labeling Practices:

  • Compatibility: Ensure the waste container is compatible with the chemical. Plastic is generally preferred for many types of chemical waste.[6]

  • Condition: Containers must be in good condition, free from leaks or damage.[7]

  • Closure: Waste containers must be kept closed at all times, except when adding waste.[3][7] Do not leave funnels in open containers.[7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents.[3][7] Do not use abbreviations or chemical formulas.[7]

IV. On-Site Accumulation and Storage

Hazardous waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6][7]

SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.[6]

  • Segregation: Incompatible wastes must be segregated within the SAA to prevent accidental mixing.[3][7] For example, keep acids separate from bases and flammables.[7]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks or spills.[3]

The following diagram illustrates the decision-making process for the disposal of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid.

G cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_containerization Containerization & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid Waste Generated B Assume Hazardous (Irritant, Potential Corrosive) A->B C Select Compatible, Sealed Container B->C D Label: 'HAZARDOUS WASTE' + Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EH&S) F->G H Transport to a Licensed Waste Disposal Facility G->H

Caption: Waste Disposal Workflow

V. Step-by-Step Disposal Protocol
  • Preparation: Don the appropriate PPE as described in Section II.

  • Waste Transfer: Carefully transfer the 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid waste into the designated and properly labeled hazardous waste container. Avoid creating dust if handling the solid form.

  • Container Sealing: Securely close the container.

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.

  • Documentation: Maintain a log of the waste being added to the container, if required by your institution.

  • Arrange for Pickup: Once the container is nearly full (approximately 90%), or if the waste has been stored for the maximum allowable time (often 12 months in academic labs, but check your institution's policy), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or equivalent.[6][7] Do not transport hazardous waste yourself.[3]

Important Considerations:

  • Sink/Trash Disposal: Do NOT dispose of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid down the sink or in the regular trash.[8][9] This method is only for specific, non-hazardous chemicals and is highly regulated.[8]

  • Evaporation: Never evaporate chemical waste as a method of disposal.[3]

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures. Absorbent materials used to clean the spill should also be disposed of as hazardous waste.[3]

  • Regulatory Compliance: All hazardous waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][9] Your institution's EH&S department is responsible for ensuring compliance with these regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

As researchers and drug development professionals scale up the synthesis and application of novel organic building blocks, understanding the mechanistic safety profile of each compound is critical. 2-[3-(tert-Butoxy)-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis and application of novel organic building blocks, understanding the mechanistic safety profile of each compound is critical. 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) is a highly specialized substituted phenylacetic acid derivative used in advanced chemical synthesis[1].

This guide provides a self-validating, step-by-step operational and disposal framework. By understanding the chemical causality behind these safety measures, laboratories can move beyond rote compliance to build a culture of predictive safety.

Mechanistic Hazard Assessment & Causality

To handle this compound safely, one must understand its molecular behavior. The parent structure, phenylacetic acid, is a known irritant[2]. However, the addition of the tert-butoxy and methoxy groups fundamentally alters its interaction with biological and physical systems:

  • Enhanced Lipophilicity (Skin Penetration): The bulky, non-polar tert-butoxy group significantly increases the molecule's partition coefficient (LogP). If exposed to unprotected skin, this lipophilic nature allows the compound to rapidly bypass the aqueous barrier of the epidermis and penetrate the lipid-rich stratum corneum. Once absorbed, the acidic moiety can cause localized contact dermatitis and cellular irritation[3].

  • Aerosolization Potential: As a dry, crystalline powder, substituted phenylacetic acids are prone to accumulating static charge. This can lead to rapid aerosolization during weighing, posing an inhalation hazard.

Because of these properties, standard laboratory latex gloves and open-bench handling are entirely insufficient.

Quantitative Safety & PPE Matrix

All quantitative safety parameters and Personal Protective Equipment (PPE) specifications have been summarized below to ensure immediate comparative analysis for your laboratory's Chemical Hygiene Plan.

Safety ParameterSpecification / StandardMechanistic Rationale (Causality)
Chemical Identifier CAS: 2006277-90-1Unique identifier for EH&S tracking and inventory[1].
Molecular Weight 238.28 g/mol Required for precise molarity calculations in assays[1].
Primary Glove Material Nitrile Rubber (EN 374 Standard)Nitrile provides a superior barrier against lipophilic organic acids compared to latex[2].
Glove Thickness >0.11 mm (Splash) / >0.38 mm (Full Contact)Prevents mechanical degradation and chemical permeation during handling[2].
Breakthrough Time >60 mins (Brief) / >240 mins (Prolonged)Validated timeframe before the lipophilic compound breaches the nitrile barrier[3].
Fume Hood Face Velocity 60–100 fpm (0.3–0.5 m/s)OSHA standard velocity required to capture aerosolized particulates[4].

Operational Workflow: Weighing & Dissolution Protocol

This step-by-step methodology ensures that the compound remains contained, preventing both cross-contamination and operator exposure.

  • Ventilation Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 60 and 100 feet per minute (fpm)[4]. Causality: This specific velocity range is strong enough to capture fine powders without creating turbulent eddies that could blow the powder out of the hood.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: The lipophilic powder can carry a static charge, causing it to repel from standard plastic and aerosolize into the operator's breathing zone.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid from its primary container[1].

  • Solubilization: Transfer the weighed solid into a glass vial. Due to its high lipophilicity, dissolve the compound in an appropriate organic solvent (e.g., DMSO or absolute ethanol) before introducing it to any aqueous buffers. Cap the vial immediately and vortex.

  • Targeted Decontamination: Wipe the spatula, balance, and hood surfaces with a 70% ethanol-soaked lint-free wipe. Causality: Water alone will bead up and fail to solubilize this lipophilic compound; ethanol disrupts the non-polar interactions, ensuring complete removal of microscopic residues.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of the irritating powder.

Immediate Spill Response
  • Containment: Immediately halt work. Cover the spilled powder with a damp absorbent pad. Causality: Dampening the pad prevents the dry powder from becoming airborne during the mechanical action of cleanup.

  • Collection: Use a non-sparking scoop to carefully collect the damp pad and the spilled material. Place it directly into a sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area thoroughly with a standard laboratory detergent solution, followed by a final 70% ethanol wipe to ensure all lipophilic residues are stripped from the surface.

Waste Segregation & Disposal
  • Segregation: Place all contaminated consumables (weigh boats, pipette tips, gloves) and chemical waste into a rigid container designated for Halogen-Free Organic Waste [5].

  • Labeling: Affix a compliant hazardous waste label detailing the specific contents: "Hazardous Waste: 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1)"[1].

  • Storage: Store the waste container in a secondary containment bin in a well-ventilated, cool area away from strong oxidizing agents until standard EH&S pickup.

Operational Workflow Visualization

The following diagram maps the self-validating safety loop required for handling this specific class of compounds.

G A 1. Risk Assessment & Fume Hood Check B 2. Don PPE (Nitrile, Coat, Goggles) A->B C 3. Chemical Handling (80-100 fpm Velocity) B->C D 4. Decontamination (70% EtOH Wipe) C->D E 5. Waste Segregation (Halogen-Free Organics) D->E

Figure 1: End-to-end operational workflow for handling lipophilic organic acids.

References

  • Chemical Hygiene Plan . Northampton Community College. Available at:[Link]

  • Deba MSDS PDF | Dangerous Goods | Personal Protective Equipment . Scribd. Available at: [Link]

Sources

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